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4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide Documentation Hub

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  • Product: 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide
  • CAS: 2126162-87-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide: A Scaffold of Therapeutic Promise

Abstract: The 1,3-thiazole ring system, particularly when functionalized with moieties like carbothioamides, represents a cornerstone in medicinal chemistry. These scaffolds are integral to a multitude of compounds exhib...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,3-thiazole ring system, particularly when functionalized with moieties like carbothioamides, represents a cornerstone in medicinal chemistry. These scaffolds are integral to a multitude of compounds exhibiting a wide array of pharmacological activities. This technical guide provides a comprehensive analysis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide, a molecule of significant interest in drug discovery. While specific empirical data for this exact compound is not extensively documented in public literature, this guide synthesizes information from closely related analogues to project its chemical properties, plausible synthetic routes, and potential therapeutic applications. By examining the structure-activity relationships of similar compounds, we aim to provide a robust, scientifically-grounded perspective for researchers, scientists, and drug development professionals.

Introduction: The Thiazole and Carbothioamide Privileged Scaffolds

The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This structural motif is found in numerous natural products, including vitamin B1 (thiamine), and forms the backbone of a wide range of pharmaceuticals. The versatility of the thiazole nucleus allows for substitutions at various positions, leading to a diverse spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects[1][2][3].

The carbothioamide group (-C(=S)NH2), an isostere of the amide group, is another critical pharmacophore. Its inclusion in a molecular structure can significantly influence physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. Thiazole derivatives bearing a carbothioamide or a related carboxamide group have shown particular promise, demonstrating efficacy against a wide range of clinical conditions, including cancer and various infections[4]. This guide focuses on the specific derivative, 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide, to build a predictive framework of its chemical nature and biological potential.

Chemical Structure and Predicted Physicochemical Properties

The molecular architecture of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide combines the stability and reactivity of the thiazole ring with the functional significance of the methoxy, methyl, and carbothioamide substituents.

Caption: Chemical structure of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide.

Physicochemical Data Summary

The predicted physicochemical properties of the title compound are crucial for assessing its potential as a drug candidate, particularly in the context of oral bioavailability and membrane permeability. These properties are estimated based on its structure and are summarized below.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₆H₈N₂OS₂Defines the elemental composition.
Molecular Weight 188.27 g/mol Low molecular weight is favorable for absorption (<500 Da).
cLogP ~1.5 - 2.0Indicates good lipophilicity for membrane permeability (<5).
Hydrogen Bond Donors 1 (from -NH₂)Influences solubility and receptor binding (<5).
Hydrogen Bond Acceptors 3 (N, O, S)Affects solubility and receptor interactions (<10).
Topological Polar Surface Area (TPSA) ~80-90 ŲPredicts drug transport properties.

Based on these predictions, 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide adheres to Lipinski's Rule of Five, suggesting it possesses drug-like qualities and is a good candidate for further investigation.[5]

Proposed Synthesis and Spectroscopic Characterization

G A 1-Chloro-1-methoxypropan-2-one C Cyclocondensation (Hantzsch Synthesis) A->C B Thiosemicarbazide B->C D 4-Methoxy-5-methyl-1,3-thiazol-2-amine C->D F 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide D->F E Thionation Reagent (e.g., Lawesson's Reagent) E->F Thionation

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Methoxy-5-methyl-1,3-thiazol-2-amine

  • To a solution of thiosemicarbazide (10 mmol) in absolute ethanol (50 mL), add 1-chloro-1-methoxypropan-2-one (10 mmol).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with cold water, and dried under vacuum.

  • Purify the crude product by recrystallization from ethanol to yield 4-Methoxy-5-methyl-1,3-thiazol-2-amine.

Step 2: Thionation to 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide Note: A more direct synthesis might be possible by starting with a different thioamide precursor in the Hantzsch reaction. However, thionation of a 2-aminothiazole is a feasible alternative.

  • Dissolve 4-Methoxy-5-methyl-1,3-thiazol-2-amine (5 mmol) in anhydrous toluene (30 mL).

  • Add a thionating agent, such as Lawesson's reagent (2.5 mmol), to the solution.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue is then purified using column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the final product, 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide.

Predicted Spectroscopic Data

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are anticipated:

TechniquePredicted Key Signals and Features
¹H NMR - Singlet for the methyl protons (C₅-CH₃) around δ 2.3-2.5 ppm. - Singlet for the methoxy protons (C₄-OCH₃) around δ 3.8-4.0 ppm. - Broad singlet for the carbothioamide protons (-CSNH₂) around δ 7.5-8.5 ppm.
¹³C NMR - Signal for the methyl carbon (C₅-CH₃) around δ 15-20 ppm. - Signal for the methoxy carbon (C₄-OCH₃) around δ 55-60 ppm. - Signals for the thiazole ring carbons (C₂, C₄, C₅) in the aromatic region (δ 110-170 ppm). - Signal for the thiocarbonyl carbon (C=S) downfield, around δ 180-200 ppm.
IR (cm⁻¹) - N-H stretching vibrations for the -NH₂ group around 3100-3400 cm⁻¹.[7] - C-H stretching for methyl and methoxy groups around 2850-3000 cm⁻¹. - C=N stretching of the thiazole ring around 1600-1650 cm⁻¹.[8] - C=S stretching of the carbothioamide around 1050-1250 cm⁻¹.[9]
Mass Spec (EI) - An abundant molecular ion [M]⁺ peak is expected. - Characteristic fragmentation patterns would likely involve cleavage of the thiazole ring and loss of substituents.[10][11] Common fragments might include the loss of ·CH₃, ·OCH₃, and moieties related to the carbothioamide group.

Potential Biological Activities and Therapeutic Applications

The thiazole nucleus is a well-established pharmacophore, and its derivatives have been extensively explored for various therapeutic applications.[2] The combination of a substituted thiazole with a carbothioamide group suggests a high potential for significant biological activity.

Anticancer Potential

Numerous thiazole derivatives, including those with carboxamide and carbothioamide functionalities, have demonstrated potent anticancer activity.[12][13] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as protein kinases. For instance, certain thiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[13]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras/Raf/MEK/ERK Pathway VEGFR2->Ras PI3K PI3K/Akt Pathway VEGFR2->PI3K VEGF VEGF Ligand VEGF->VEGFR2 Binds Molecule 4-Methoxy-5-methyl-1,3- thiazole-2-carbothioamide Molecule->VEGFR2 Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Migration PKC->Angiogenesis Promotes Ras->Angiogenesis Promotes PI3K->Angiogenesis Promotes

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

The presence of a methoxy group on the thiazole ring has, in some cases, been shown to enhance anticancer efficacy.[2] Therefore, 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide warrants investigation as a potential antiproliferative agent.

Antimicrobial Activity

Thiazole derivatives are renowned for their broad-spectrum antimicrobial properties.[14][15][16] They have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action can vary, but some thiazole compounds are known to inhibit essential bacterial enzymes, such as DNA gyrase.[14] The carbothioamide moiety can also contribute to antimicrobial effects. Given the prevalence of antimicrobial resistance, the development of new agents based on this scaffold is of critical importance. The structure-activity relationship studies of similar compounds suggest that the electron-donating nature of the methoxy group might enhance antimicrobial potency.[17]

Antioxidant Properties

Oxidative stress is implicated in a wide range of diseases. Thiazole-carboxamide derivatives have been reported to possess significant antioxidant activity, acting as free radical scavengers.[4] The ability of the thiazole ring and the carbothioamide group to participate in redox reactions could endow 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide with potent antioxidant properties, making it a candidate for further study in the context of diseases associated with oxidative damage.

Conclusion

While direct experimental data on 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide is limited, a comprehensive analysis of its structural components and related compounds allows for a scientifically robust projection of its properties and potential. The combination of the privileged thiazole and carbothioamide scaffolds suggests a high likelihood of significant biological activity. Its predicted physicochemical properties indicate good drug-like potential. Plausible and efficient synthetic routes can be readily devised based on established chemical principles.

The strong precedent for anticancer, antimicrobial, and antioxidant activity in closely related molecules makes this compound a compelling target for synthesis and empirical evaluation. This in-depth guide provides a foundational framework for researchers and drug development professionals to initiate further investigation into this promising molecule, potentially unlocking new therapeutic avenues.

References

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Molecules. Available at: [Link]

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. (1968). Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2007). ResearchGate. Available at: [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). Molecules. Available at: [Link]

  • Synthesis and antioxidant activity study of carbothioamide and their corresponding thiazole derivatives. (2020). ResearchGate. Available at: [Link]

  • Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors. (2025). ChemistryOpen. Available at: [Link]

  • Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. (2002). Journal of Mass Spectrometry. Available at: [Link]

  • In vitro and in silico studies of antimicrobial activity of new 4-methylthiazole-(benz)azole derivatives as DNA gyrase inhibitors. (2021). Journal of Molecular Structure. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Available at: [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PLOS ONE. Available at: [Link]

  • The mass spectra of thiazole and thiazolidine recorded with (a) 35 ps... (2002). ResearchGate. Available at: [Link]

  • Synthesis, spectral characterization, DFT calculations and investigation of anticancer properties of carbothioamide and metal (Fe3+, Cr3+, and Co2+) complexes. (2023). Journal of Molecular Structure. Available at: [Link]

  • Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. (2014). ResearchGate. Available at: [Link]

  • Synthesis, DPPH Radical Scavenging, Cytotoxic Activity, and Apoptosis Induction Efficacy of Novel Thiazoles and Bis-thiazoles. (2022). National Genomics Data Center. Available at: [Link]

  • Infrared Spectral Data of Ligand and Its Metal Complexes... (2023). ResearchGate. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (2023). Pharmaguideline. Available at: [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. Available at: [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). Molecules. Available at: [Link]

  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. (2018). Medicinal Chemistry Research. Available at: [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). ResearchGate. Available at: [Link]

  • A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. (2010). HETEROCYCLES. Available at: [Link]

  • Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosphate Diphosphohydrolases. (2020). Frontiers in Chemistry. Available at: [Link]

  • 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. (2004). Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). Pharmaceuticals. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Green synthesis and characterization of new carbothioamide complexes... (2022). Arabian Journal of Chemistry. Available at: [Link]

  • 2-Methoxythiazole. PubChem. Available at: [Link]

  • 5-Methoxythiazole. PubChem. Available at: [Link]

  • Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. (2024). ACS Omega. Available at: [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science. Available at: [Link]

  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (2023). SlideShare. Available at: [Link]

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  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. (2022). Semantic Scholar. Available at: [Link]

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Sources

Exploratory

Technical Guide: Physicochemical Profiling &amp; Characterization of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide

This guide provides an in-depth technical analysis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide , a specific heterocyclic scaffold relevant to medicinal chemistry, particularly in the development of antimicrobial,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide , a specific heterocyclic scaffold relevant to medicinal chemistry, particularly in the development of antimicrobial, antiviral, and anti-inflammatory agents.

Executive Summary & Structural Significance

4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide (hereafter referred to as MMT-Thio ) represents a specialized pharmacophore combining a thiazole core with a carbothioamide moiety.

  • The Thiazole Core: Acts as a bioisostere for pyridine or imidazole, offering optimized

    
    -stacking interactions within protein binding pockets.
    
  • The Carbothioamide (

    
    ):  Unlike its amide counterpart, the thioamide is a stronger hydrogen bond donor (due to the higher acidity of the 
    
    
    
    protons) and a weaker acceptor (due to the lower electronegativity of sulfur). This alters the lipophilicity profile and metal-chelating ability, making it a critical motif for targeting metalloenzymes or viral polymerases.
  • 4-Methoxy/5-Methyl Substitution: These groups modulate the electron density of the thiazole ring. The 4-methoxy group acts as an electron-donating group (EDG) by resonance, potentially increasing the basicity of the ring nitrogen, while the 5-methyl group provides steric bulk and lipophilicity to improve membrane permeability.

Physicochemical Specifications

The following data is derived from structure-activity relationship (SAR) modeling and standard chemometric calculations for this specific derivative.

Table 1: Core Physicochemical Properties
ParameterValue (Calc.)[1][2][3][4][5][6][7]Significance in Drug Design
IUPAC Name 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamideUnambiguous identification
Molecular Formula

Stoichiometry validation
Molecular Weight

Fragment-based drug discovery (Low MW)
LogP (Octanol/Water)

Optimal for oral bioavailability (Lipinski Compliant)
Topological Polar Surface Area (TPSA)

Good intestinal absorption prediction (

)
H-Bond Donors 1 (Thioamide

)
Interaction with receptor backbones
H-Bond Acceptors 3 (N3, O-Methoxy, S-Thio)Interaction with receptor residues
pKa (Thiazole N)

Weakly basic; likely uncharged at physiological pH
pKa (Thioamide NH)

Weakly acidic
Solubility DMSO (

), Ethanol (

), Water (Low)
Requires co-solvent for aqueous assays

Synthetic Pathway & Logic

The synthesis of MMT-Thio requires careful handling to establish the 4-methoxy ether linkage without hydrolyzing the sensitive thiazole ring, followed by the precise installation of the thioamide group.

Recommended Route: The Nitrile-Thiolysis Strategy

This route avoids the harsh conditions of direct thioamidation on sensitive substrates.

  • Precursor: Ethyl 4-hydroxy-5-methylthiazole-2-carboxylate (commercially accessible intermediate).

  • Step 1 (O-Methylation): Conversion of the 4-hydroxy group to 4-methoxy using Methyl Iodide (

    
    ) and Silver Oxide (
    
    
    
    ) to prevent N-alkylation.
  • Step 2 (Amidation & Dehydration): Conversion of the C2-ester to a nitrile via a primary amide intermediate using

    
     followed by 
    
    
    
    or Trifluoroacetic Anhydride (TFAA).
  • Step 3 (Thiolysis): Conversion of the nitrile to the carbothioamide using Sodium Hydrosulfide (

    
    ) and Magnesium Chloride (
    
    
    
    ) in DMF. This method is superior to
    
    
    gas for safety and yield.
DOT Visualization: Synthetic Workflow

SyntheticPathway Start Ethyl 4-hydroxy-5-methyl thiazole-2-carboxylate Inter1 Ethyl 4-methoxy-5-methyl thiazole-2-carboxylate Start->Inter1 MeI, Ag2O (O-Methylation) Inter2 4-Methoxy-5-methyl thiazole-2-carboxamide Inter1->Inter2 NH3/MeOH (Amidation) Inter3 4-Methoxy-5-methyl thiazole-2-carbonitrile Inter2->Inter3 TFAA, Pyridine (Dehydration) Final 4-Methoxy-5-methyl-1,3- thiazole-2-carbothioamide Inter3->Final NaSH, MgCl2, DMF (Thiolysis)

Caption: Step-wise synthetic pathway from the hydroxy-ester precursor to the final carbothioamide target using a nitrile intermediate strategy.

Experimental Protocols for Characterization

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Check

Objective: To quantify purity and identify potential desulfurized degradation products (amides).

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus,

    
    ).
    
  • Mobile Phase:

    • A:

      
       Formic Acid in Water (Buffer).
      
    • B: Acetonitrile (Organic).[6]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold).

    • 2-12 min: 5%

      
       95% B (Linear ramp).
      
    • 12-15 min: 95% B (Wash).

  • Detection: UV at 290 nm (Thioamide

    
     transition) and 254 nm .
    
  • Logic: Thioamides have a distinct UV shift compared to amides. If the sample degrades, a peak with a lower retention time (more polar amide) and shifted

    
     (typically blue-shifted) will appear.
    
Protocol B: Solubility & Stability Profiling

Objective: To determine the compound's suitability for biological assays.

  • Stock Preparation: Dissolve

    
     of MMT-Thio in 
    
    
    
    DMSO (
    
    
    solubility expected).
  • Aqueous Dilution: Spike into Phosphate Buffered Saline (PBS, pH 7.4) to reach

    
    .
    
  • Incubation: Hold at

    
     for 24 hours.
    
  • Analysis: Analyze via HPLC (Protocol A).

    • Pass Criteria:

      
       recovery of parent peak.
      
    • Failure Mode: Appearance of 4-methoxy-5-methylthiazole-2-carboxamide (Hydrolysis of

      
       to 
      
      
      
      ).

Biological Mechanism & Signaling Potential

The MMT-Thio scaffold is often explored for its ability to inhibit enzymes via metal chelation or covalent modification of cysteine residues.

Signaling Pathway Interaction (Hypothetical: Viral Protease Inhibition)

Thiazole carbothioamides are known to interact with viral proteases or polymerases. The thioamide sulfur can coordinate with active site Zinc (


) or form hydrogen bond networks with catalytic residues (e.g., Serine/Histidine).

MechanismAction Target Viral Protease / Metalloenzyme (Active Site Zn2+) Complex Enzyme-Ligand Complex (Inhibited State) Target->Complex Stabilization Compound MMT-Thio (Ligand) Compound->Target Chelation via Thioamide Sulfur Compound->Target H-Bonding via Thiazole N Compound->Complex Effect Inhibition of Viral Replication (Downstream Effect) Complex->Effect Blockade of Substrate Processing

Caption: Hypothetical mechanism of action showing metal chelation and active site blockade by the MMT-Thio scaffold.[7][8][9][10][11]

Safety & Handling (SDS Summary)

  • Hazard Identification: Thioamides can be toxic if ingested.[10] Potential skin sensitizer.[10]

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). Thioamides are prone to oxidative desulfurization upon prolonged exposure to air and light.
    
  • Incompatibility: Strong oxidizing agents (converts

    
     to 
    
    
    
    or
    
    
    dimers).

References

  • BenchChem. Synthesis and Strategic Importance of 4-(Methoxymethyl)thiazole: A Technical Overview. Retrieved from BenchChem Technical Library. Link

  • MDPI. Synthesis and Herbicidal Activities of Novel Thiazole Carboxamides and Thiocarboxamides. Molecules 2009.[11] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Thiazole-4-carbothioamide derivatives. PubChem.[10] Link

  • Matrix Fine Chemicals. 2-Methyl-1,3-thiazole-4-carbothioamide Datasheet.Link

  • Advent Chembio. 4-Methoxy-2-Methyl-N-(5-methyl-1,3-thiazol-2yl) derivatives.[12]Link

Sources

Foundational

An In-Depth Technical Guide to 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals Executive Summary The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its unique electronic properties and ability to participate in diverse biological interactions make it a focal point of drug discovery efforts. This guide details a proposed synthetic pathway for 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide, leveraging the foundational Hantzsch thiazole synthesis. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the expected analytical characterization of the target compound. This document serves as a valuable resource for researchers engaged in the synthesis and exploration of novel thiazole derivatives for potential therapeutic applications.

Identifiers and Physicochemical Properties

As of the latest database searches, a specific CAS number for 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide has not been assigned. However, based on its structure, we can predict its key identifiers and physicochemical properties.

IdentifierValue
IUPAC Name 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide
Molecular Formula C6H8N2OS2
Molecular Weight 188.27 g/mol
Canonical SMILES COC1=C(C)N=C(S1)C(=S)N
InChI Key (Predicted)

Note: The InChI Key is predicted and would need to be confirmed upon successful synthesis and characterization.

Proposed Synthetic Pathway: The Hantzsch Thiazole Synthesis

The most logical and well-established method for the synthesis of the target compound is the Hantzsch thiazole synthesis.[1][2][3][4] This versatile reaction involves the condensation of an α-haloketone with a thioamide.

Retrosynthetic Analysis

A retrosynthetic analysis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide points to two key starting materials: an appropriately substituted α-haloketone and a suitable thioamide.

Retrosynthesis cluster_starting_materials Starting Materials Target 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide Disconnect C-N and C-S bond disconnection (Hantzsch Synthesis) Target->Disconnect Intermediates α-haloketone + Thioamide Disconnect->Intermediates Haloketone 1-Halo-1-methoxypropan-2-one Intermediates->Haloketone Thioamide Thiocarbamoylthiourea (or related thioamide) Intermediates->Thioamide

Caption: Retrosynthetic approach for 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide.

Forward Synthesis and Mechanism

The forward synthesis involves the reaction of an α-haloketone, such as 1-chloro-1-methoxypropan-2-one, with a thioamide. For the introduction of the 2-carbothioamide group, a suitable thiourea derivative would be required.

Hantzsch_Synthesis A 1-Halo-1-methoxypropan-2-one C Intermediate Adduct A->C + B Thiourea Derivative B->C D Cyclized Intermediate C->D Nucleophilic Attack E 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide D->E Dehydration

Caption: Proposed Hantzsch synthesis workflow.

The reaction proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Detailed Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide, which may require optimization based on the specific reactivity of the chosen starting materials.

Materials:

  • 1-chloro-1-methoxypropan-2-one

  • A suitable thiourea derivative (e.g., dithiocarbamic acid derivative)

  • Ethanol (absolute)

  • Triethylamine (or another suitable base)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiourea derivative (1.0 eq) in absolute ethanol, add triethylamine (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 1-chloro-1-methoxypropan-2-one (1.0 eq) in absolute ethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the desired product and remove the solvent to yield pure 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.

TechniqueExpected Features
¹H NMR - Singlet for the methoxy protons (~3.8-4.0 ppm)- Singlet for the methyl protons (~2.3-2.5 ppm)- Broad singlet for the -NH2 protons of the carbothioamide group
¹³C NMR - Signal for the methoxy carbon (~55-60 ppm)- Signal for the methyl carbon (~15-20 ppm)- Signals for the thiazole ring carbons- Signal for the thiocarbonyl carbon (>180 ppm)
IR (Infrared) Spectroscopy - N-H stretching vibrations for the amide (~3400-3200 cm⁻¹)- C-H stretching vibrations (~3000-2800 cm⁻¹)- C=N stretching of the thiazole ring (~1600 cm⁻¹)- C=S stretching (~1200-1050 cm⁻¹)
Mass Spectrometry (MS) - Molecular ion peak corresponding to the molecular weight of the compound.

Scientific Context and Potential Applications

Thiazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[3][5] The introduction of a carbothioamide group at the 2-position of the thiazole ring can significantly influence the compound's electronic properties and its ability to act as a hydrogen bond donor and acceptor, which are crucial for molecular recognition at biological targets.

Carbothioamide and thiazole moieties are individually known to be present in compounds with a range of biological activities, including:

  • Antimicrobial and Antifungal Activity: The thiazole nucleus is a common feature in many antimicrobial agents.[6][7]

  • Anticancer Activity: Numerous thiazole derivatives have been investigated for their potential as anticancer agents.[8]

  • Enzyme Inhibition: The carbothioamide group can act as a zinc-binding group, making these compounds potential inhibitors of metalloenzymes.

The unique combination of the 4-methoxy, 5-methyl, and 2-carbothioamide substituents on the thiazole ring makes 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide an interesting candidate for screening in various biological assays.

Conclusion

While 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide is not a commercially available compound with a registered CAS number, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles. The Hantzsch thiazole synthesis offers a reliable and adaptable route to this novel compound. The predicted spectroscopic data and the rich biological context of related thiazole and carbothioamide derivatives suggest that this molecule could be a valuable addition to compound libraries for drug discovery and chemical biology research.

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • An efficient one-pot four-component Gewald reaction: Synthesis of substituted 2-aminothiophenes with coumarin–thiazole scaffolds under environmentally benign conditions. Taylor & Francis Online.
  • Thiazole formation through a modified Gewald reaction. University of Cambridge Apollo.
  • The Synthesis and Strategic Importance of 4-(Methoxymethyl)thiazole: A Technical Overview. BenchChem.
  • (PDF) Thiazole formation through a modified Gewald reaction.
  • Synthesis of 4-(Methoxymethyl)
  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry.
  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
  • 2-METHYL-1,3-THIAZOLE-4-CARBOTHIOAMIDE | CAS 174223-29-1.
  • Gewald reaction. Wikipedia.
  • Thiazole-2-carbothioic acid amide. Chem-Impex.
  • Thiazole-4-carbothioamide | 80653-66-3. MilliporeSigma.
  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI.
  • Thiazole-4-carbothioic acid amide. Chem-Impex.
  • Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry.
  • Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. Royal Society of Chemistry.
  • 5-Thiazolecarboxamide | C4H4N2OS | CID 3018505. PubChem.
  • Synthesis and antioxidant activity study of carbothioamide and their corresponding thiazole derivatives.
  • Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands: Synthesis, Spectral Characterization and Antimicrobial Activity.
  • Synthesis of selected functionalized deriv
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • Aromatic Carbothioamide‐, Triazole‐, Thiadiazole‐, and Thiazolidinone‐Derived Benzimidazoles: Synthesis, Characterization, Urease and AChE Inhibition Properties, and Docking Study.
  • 2-METHOXY-5,5-DIMETHYL-4,5-DIHYDRO-1H-THIAZOLE. SpectraBase.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences.
  • Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes. MDPI.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
  • Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc.
  • Recent Advances in the Synthesis and Applic
  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Semantic Scholar.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Spectroscopic and Theoretical Studies of Fluorescence Effects in Bio-Active: 4-(5-(methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol and 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol.
  • 4-methyl-5-thiazoleethanol at BMRB. Biological Magnetic Resonance Bank.

Sources

Exploratory

Technical Guide: SDS &amp; Toxicity Profile for 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide

This guide provides a technical analysis of the Safety Data Sheet (SDS) and toxicological profile for 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide . Chemical Identification & Physicochemical Properties[1][2] This com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the Safety Data Sheet (SDS) and toxicological profile for 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide .

Chemical Identification & Physicochemical Properties[1][2]

This compound is a functionalized thiazole featuring a carbothioamide moiety at the C2 position. This specific functional group (-CSNH2) significantly influences its reactivity and toxicity profile compared to standard carboxamides.

PropertySpecification
IUPAC Name 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide
Molecular Formula C₆H₈N₂OS₂
Molecular Weight 188.27 g/mol
Physical State Solid (Crystalline powder, typically yellow/orange due to thio-conjugation)
Solubility Low in water; Soluble in DMSO, DMF, Methanol
LogP (Predicted) ~1.2 – 1.8 (Lipophilic enough for membrane permeability)
pKa (Predicted) ~11.5 (Thioamide NH₂ is weakly acidic)

Hazard Identification (GHS Classification)

Note: In the absence of specific in vivo data for this exact CAS, the following classifications are derived from "Read-Across" toxicology of structural analogs (e.g., Thioacetamide, Ethionamide, and 2-substituted thiazoles).

Core Hazards
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed). Thiazoles often exhibit moderate oral toxicity.

  • Skin/Eye Irritation: Category 2/2A . The thioamide group acts as a local irritant to mucous membranes.

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2 (Thyroid, Liver).

    • Mechanism:[1][2][3][4] Thioamides inhibit thyroid peroxidase (TPO), potentially leading to goiter or hypothyroidism upon chronic exposure.

    • Hepatotoxicity:[4][5][6][7][8][9] Metabolic activation of the thiono-sulfur (C=S) can generate reactive S-oxides (sulfines), leading to hepatic protein adducts.[4][7][8]

Signal Word: WARNING
Hazard Statements
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H373: May cause damage to organs (Thyroid, Liver) through prolonged or repeated exposure.

Toxicological Mechanism: The Thioamide Bioactivation Pathway[9]

The primary safety concern for this compound lies in the metabolic bioactivation of the carbothioamide group. Unlike carboxamides, the C=S bond is prone to S-oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and FMO), generating reactive electrophiles that deplete glutathione and bind to cellular proteins.

Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the critical pathway from the parent compound to the reactive S-dioxide intermediate, explaining the potential for hepatotoxicity.

Bioactivation Parent Parent Compound (Thioamide) S_Oxide Sulfine Intermediate (S-Oxide) Parent->S_Oxide CYP450 / FMO (Oxidation) Thyroid Thyroid Peroxidase (TPO) Inhibition Parent->Thyroid Direct Binding (Goitrogenic Effect) S_Dioxide Sulfene Intermediate (S,S-Dioxide) *HIGHLY REACTIVE* S_Oxide->S_Dioxide Further Oxidation Detox Detoxification (Glutathione Conjugation) S_Dioxide->Detox GSH Transferase Toxicity Protein Adducts (Liver Necrosis) S_Dioxide->Toxicity Covalent Binding to Lysine residues

Caption: Figure 1. Metabolic bioactivation of the thioamide moiety.[5][6] The formation of reactive Sulfene intermediates drives hepatotoxicity, while direct TPO inhibition drives thyroid toxicity.

Handling & Stability Protocols

Chemical Stability

Thioamides are less stable than their amide counterparts.

  • Hydrolysis Risk: In the presence of strong acids or bases, the carbothioamide can hydrolyze to release Hydrogen Sulfide (H₂S) , a highly toxic gas, and the corresponding thiazole carboxylic acid.

  • Oxidation Risk: The sulfur atom is sensitive to oxidizers (peroxides, bleach). Contact with strong oxidizers may cause vigorous reactions.

Storage Conditions
  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative degradation of the methoxy and thioamide groups.

  • Container: Amber glass vial (light sensitive).

Emergency Response (Spill)
  • Evacuate: If dust is generated.

  • PPE: Wear a NIOSH-approved respirator (N95 or P100), nitrile gloves, and safety goggles.

  • Neutralization: Do NOT use bleach (hypochlorite) as it may oxidize the sulfur violently. Use a mild detergent and water.

Experimental Validation Workflows

For drug development professionals, relying on predicted data is insufficient. The following protocols are required to experimentally validate the safety profile of this specific intermediate.

Protocol A: Thioamide Stability Stress Test

Objective: Determine the rate of H₂S release under physiological conditions.

  • Preparation: Dissolve compound (100 µM) in PBS (pH 7.4) and 0.1 M HCl (simulated gastric fluid).

  • Incubation: 37°C for 24 hours.

  • Detection: Use Lead Acetate paper strips in the headspace or a methylene blue colorimetric assay to detect free sulfide.

  • Threshold: Detectable H₂S indicates a requirement for enteric coating or specific handling restrictions.

Protocol B: In Vitro Hepatotoxicity (Microsomal Stability)

Objective: Assess the formation of reactive metabolites.[6]

  • System: Rat Liver Microsomes (RLM) + NADPH regenerating system.

  • Trapping Agent: Add Glutathione (GSH) or N-Acetylcysteine (NAC) to the incubation.

  • Analysis: LC-MS/MS.

  • Target: Look for [M+16] (S-oxide) and [M+307] (GSH adduct) peaks.

    • Interpretation: Presence of GSH adducts confirms the formation of reactive electrophiles (Figure 1 pathway).

Visualization: Safety Decision Tree

Use this workflow to determine the handling containment level (OEB) for this compound.

SafetyWorkflow Start Start: New Lot Received Solubility Test Solubility (DMSO/Water) Start->Solubility Ames Ames Test (Genotoxicity) Solubility->Ames Result_Ames Ames Positive? Ames->Result_Ames H2S_Check Acid Stability Test (H2S Release) Result_Ames->H2S_Check No OEB_High Assign OEB 4/5 (Containment Required) Result_Ames->OEB_High Yes Result_H2S H2S Detected? H2S_Check->Result_H2S Result_H2S->OEB_High Yes (>5ppm) OEB_Med Assign OEB 3 (Fume Hood) Result_H2S->OEB_Med No

Caption: Figure 2. Safety decision tree for assigning Occupational Exposure Bands (OEB).

References

  • National Institutes of Health (NIH). PubChem Compound Summary for Thioacetamide (Analogous Mechanism). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved from [Link]

  • Porter, T. D., & Neal, R. A. (1978). Metabolism of thioacetamide and thioacetamide S-oxide by rat liver microsomes. Drug Metabolism and Disposition.[7][8] Retrieved from [Link]

  • Amacher, D. E. (2012). The hepatotoxicity of thioamides.[5][6] Expert Opinion on Drug Metabolism & Toxicology.

Sources

Foundational

Chemical Biology of Thiazole-2-Carbothioamides: Synthetic Architectures and Therapeutic Profiles

Executive Summary Thiazole-2-carbothioamides represent a specialized subclass of heterocyclic pharmacophores, distinct from their oxygenated counterparts (carboxamides) by the presence of a thiocarbonyl (C=S) moiety. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole-2-carbothioamides represent a specialized subclass of heterocyclic pharmacophores, distinct from their oxygenated counterparts (carboxamides) by the presence of a thiocarbonyl (C=S) moiety. While thiazole-4-carboxamide derivatives like tiazofurin are well-documented antineoplastic agents, the 2-carbothioamide regioisomers offer unique physicochemical properties—specifically enhanced lipophilicity, distinct hydrogen-bonding metrics, and metal-chelating capabilities—that make them critical scaffolds in modern drug discovery.

This technical guide dissects the synthesis, structural activity relationships (SAR), and biological applications of thiazole-2-carbothioamide derivatives, providing researchers with actionable protocols for their generation and utilization.

Structural Chemistry & Pharmacophore Analysis[1]

The thiazole-2-carbothioamide scaffold consists of an electron-deficient 1,3-thiazole ring substituted at the C2 position with a carbothioamide group.

Bioisosterism: Thioamide vs. Amide

The substitution of oxygen (amide) with sulfur (thioamide) induces profound changes in the pharmacophore's behavior:

  • Lipophilicity: The thiocarbonyl group is significantly more lipophilic than the carbonyl, enhancing membrane permeability (LogP).

  • Hydrogen Bonding: Thioamides are weaker H-bond acceptors but stronger H-bond donors than amides. This alters binding kinetics in enzyme pockets, particularly where a "water bridge" might be displaced.

  • Conformational Lock: The rotation barrier around the C(S)–N bond is higher than that of C(O)–N, often locking the molecule into a specific conformation that may favor receptor binding.

Metal Chelation

The soft sulfur atom in the thioamide group exhibits high affinity for soft metal ions (e.g., Cu+, Zn2+). This property is exploited in designing inhibitors for metalloenzymes such as carbonic anhydrases and matrix metalloproteinases (MMPs) .

Synthetic Strategies

The construction of the thiazole-2-carbothioamide motif primarily follows two retrosynthetic disconnections: the thionation of amides and the addition of hydrogen sulfide to nitriles.

Pathway A: Thioamidation of Nitriles (Preferred)

The most direct and atom-economical route involves the reaction of thiazole-2-carbonitriles with hydrogen sulfide. This method preserves the thiazole ring integrity and avoids harsh conditions associated with thionation reagents.

  • Reagents: H₂S gas (or NaSH/MgCl₂), Pyridine/Et₃N.

  • Mechanism: Nucleophilic attack of the hydrosulfide anion on the nitrile carbon, followed by protonation.

Pathway B: Thionation of Carboxamides

Conversion of thiazole-2-carboxamide using Lawesson’s Reagent or P₄S₁₀.

  • Limitation: The electron-deficient nature of the thiazole ring can sometimes lead to side reactions or ring opening under aggressive thionation conditions.

SynthesisPathways Nitrile Thiazole-2-Carbonitrile H2S H₂S / Pyridine (Nucleophilic Addition) Nitrile->H2S Amide Thiazole-2-Carboxamide Lawesson Lawesson's Reagent (Thionation) Amide->Lawesson Target Thiazole-2-Carbothioamide H2S->Target High Yield Retains Ring Integrity Lawesson->Target Alternative Route

Figure 1: Synthetic workflows for accessing the thiazole-2-carbothioamide scaffold. Pathway A (Nitrile) is generally preferred for higher yields and purity.

Detailed Experimental Protocols

Protocol 4.1: Synthesis from 2-Cyanothiazole (Standard Method)

Objective: Synthesis of Thiazole-2-carbothioamide via H₂S addition. Validation: This protocol is adapted from nucleoside analog synthesis (Srivastava et al.) where nitrile-to-thioamide conversion is the critical step.

Reagents:

  • Thiazole-2-carbonitrile (1.0 eq)

  • Pyridine (Solvent/Catalyst)

  • Triethylamine (0.1 eq)

  • Hydrogen Sulfide (H₂S) gas (bubbled) OR Sodium Hydrosulfide (NaSH) + MgCl₂ (solid source)

Step-by-Step Procedure:

  • Setup: Charge a 3-neck round-bottom flask with Thiazole-2-carbonitrile (5 mmol) and dry pyridine (10 mL). Add triethylamine (0.5 mmol).

  • Saturation: Cool the solution to 0°C in an ice bath. Bubble dry H₂S gas through the solution for 15–30 minutes until saturation is achieved (solution often turns dark green/yellow).

    • Alternative (Gas-Free): Add NaSH (2.0 eq) and MgCl₂ (1.0 eq) in DMF.

  • Reaction: Seal the vessel and allow it to stir at room temperature for 12–24 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The thioamide spot will be lower (more polar) than the nitrile.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates as a yellow solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Yield Expectation: 75–85%. Characterization:

  • IR: Strong bands at ~3400, 3200 cm⁻¹ (NH₂) and ~1600 cm⁻¹ (C=S).

  • ¹H NMR (DMSO-d₆): Two broad singlets for NH₂ (often split due to restricted rotation) at δ 9.5–10.5 ppm.

Biological Applications & Mechanism of Action[2][3]

Antiviral Activity (Polymerase Inhibition)

Thiazole-carbothioamides act as non-nucleoside inhibitors. Unlike tiazofurin (which requires metabolic activation to an NAD analog), 2-carbothioamide derivatives often bind directly to viral polymerases or helicases.

  • Mechanism: The thioamide moiety coordinates with metal ions (Mg²⁺/Mn²⁺) in the polymerase active site, disrupting nucleotide uptake.

  • Target Viruses: Influenza A/B, Herpes Simplex Virus (HSV).

Anticancer (Kinase Inhibition & Metal Chelation)

The scaffold serves as a template for kinase inhibitors. The 2-position substitution allows the thiazole to act as a hinge binder in ATP-binding pockets.

  • MMP Inhibition: The thiocarbonyl sulfur binds the catalytic Zinc ion in Matrix Metalloproteinases, preventing tumor metastasis.

Antimicrobial/Antifungal

Thioamides exhibit superior antifungal activity compared to amides due to enhanced cell wall penetration.

  • Target: Lanosterol 14α-demethylase (CYP51). The sulfur atom interacts with the heme iron.

BiologicalMechanism Scaffold Thiazole-2-Carbothioamide MetalBinding Metal Chelation (Zn²⁺/Mg²⁺) Scaffold->MetalBinding HBonding H-Bond Donor (NH₂) Scaffold->HBonding Lipophilicity Lipophilicity (C=S) Scaffold->Lipophilicity MMP MMP Inhibition (Antimetastatic) MetalBinding->MMP Zn²⁺ Coordination Polymerase Viral Polymerase (Antiviral) MetalBinding->Polymerase Mg²⁺ Disruption FungalCYP Fungal CYP51 (Antifungal) MetalBinding->FungalCYP Heme Fe Binding Lipophilicity->FungalCYP Membrane Penetration

Figure 2: Mechanistic pathways of Thiazole-2-carbothioamide biological activity.

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties (In Silico)

PropertyThiazole-2-Carboxamide (Amide)Thiazole-2-Carbothioamide (Thioamide)Impact
LogP ~0.5 - 0.8~1.2 - 1.5Thioamide has superior membrane permeability.
H-Bond Donor ModerateStrongEnhanced binding to backbone carbonyls in enzymes.
H-Bond Acceptor Strong (C=O)Weak (C=S)Reduced desolvation penalty upon binding.
Metal Affinity LowHigh (Soft metals)Critical for metalloenzyme inhibition.

References

  • Srivastava, P. C., et al. (1977). "Synthesis and antiviral activity of certain thiazole C-nucleosides." Journal of Medicinal Chemistry. Link

  • Petrou, A., et al. (2021).[1] "Thiazole Ring—A Biologically Active Scaffold."[1][2][3] Molecules. Link

  • Chimenti, F., et al. (2011). "Synthesis and biological evaluation of novel 2,4-disubstituted-1,3-thiazoles as anti-Candida agents." European Journal of Medicinal Chemistry. Link

  • Ghumare, R. R., & Lambe, S. V. (2021).[1] "A Review on Thiazole Scaffolds and its Biological Activity." International Journal of Pharmaceutical Sciences and Research. Link

  • Li, L., et al. (2011). "Reaction Based Fluorescent Probes for Hydrogen Sulfide." Journal of the American Chemical Society. Link

Sources

Exploratory

Molecular weight and formula analysis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide

An In-Depth Technical Guide: Molecular Weight and Formula Analysis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide Executive Summary The definitive characterization of novel chemical entities is a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Molecular Weight and Formula Analysis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide

Executive Summary

The definitive characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. For heterocyclic compounds such as 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide, establishing an unambiguous molecular formula and molecular weight is the first critical step in validating its identity and purity. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds due to its unique electronic properties and ability to engage with biological targets.[1][2] This guide provides a comprehensive, technically-grounded framework for the analysis of the title compound, moving beyond simple procedural lists to explain the causality behind the chosen analytical strategies. We detail the integrated use of high-resolution mass spectrometry (HRMS) and combustion-based elemental analysis (EA) as a self-validating system to provide irrefutable evidence of molecular composition and mass.

Structural and Theoretical Foundation

Before any experimental analysis, a thorough theoretical assessment based on the compound's structure is essential. This establishes the expected values against which all empirical data will be compared.

Chemical Structure

The title compound, 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide, is comprised of a central 1,3-thiazole ring functionalized at the 2, 4, and 5 positions.

  • Core: 1,3-Thiazole

  • Position 2: Carbothioamide group (-C(=S)NH₂)

  • Position 4: Methoxy group (-OCH₃)

  • Position 5: Methyl group (-CH₃)

Based on this structure, the molecular formula is determined by summing the constituent atoms.

Theoretical Molecular Formula and Weight

The process of deducing the molecular formula from a known structure is a fundamental exercise in chemistry. This formula then allows for the calculation of both the average molecular weight (used in stoichiometry) and the monoisotopic mass (observed in mass spectrometry).

ElementCountAtomic Mass (amu)Total Mass (amu)
Carbon (C)612.01172.066
Hydrogen (H)81.0088.064
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Sulfur (S)232.06564.130
Total 19 188.273 g/mol
Caption: Calculation of the average molecular weight for C₆H₈N₂OS₂.

Key Theoretical Data Summary

ParameterValueRationale
Molecular Formula C₆H₈N₂OS₂Derived from the chemical structure.
Average Molecular Weight 188.27 g/mol Sum of the average atomic masses of all atoms in the formula.
Monoisotopic Mass 188.0081 g/mol Sum of the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This is the value targeted in high-resolution mass spectrometry.

Primary Identification: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an indispensable analytical technique for measuring the mass-to-charge ratio (m/z) of molecules, which allows for the precise determination of molecular weight.[3][4] For structural confirmation, high-resolution instruments are paramount, as they can measure mass with enough accuracy (typically <5 ppm) to help confirm a unique molecular formula.[5][6]

Causality of Method Selection

We select HRMS as the primary tool for several reasons:

  • High Specificity: HRMS provides a mass measurement accurate to several decimal places. This precision is often sufficient to distinguish between compounds with the same nominal mass but different elemental compositions (isobaric compounds).

  • High Sensitivity: The technique requires only a very small amount of sample (picomole to femtomole range).

  • Structural Information: While not the focus of this guide, fragmentation patterns (MS/MS) can provide further structural elucidation.[5]

Experimental Workflow for HRMS Analysis

The logical flow for analyzing 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide by HRMS is a standardized sequence designed to ensure accuracy and reproducibility.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep 1. Dissolve sample in appropriate solvent (e.g., ACN/H₂O) filter 2. Filter through 0.22 µm syringe filter prep->filter inject 3. Inject into LC-MS system filter->inject ionize 4. Ionize via ESI (Positive Mode for [M+H]⁺) inject->ionize analyze 5. Analyze ions in TOF or Orbitrap Mass Analyzer ionize->analyze detect 6. Detect ions analyze->detect process 7. Calibrate spectrum using internal standard detect->process extract 8. Extract accurate m/z of target ion process->extract compare 9. Compare experimental m/z to theoretical m/z extract->compare

Caption: Standard workflow for HRMS analysis of a small molecule.

Protocol: HRMS Analysis via LC-TOF MS

This protocol describes a self-validating system where instrument performance is confirmed by an internal calibrant.

1. Sample Preparation:

  • Accurately weigh ~1 mg of the compound.
  • Dissolve in 1 mL of a 50:50 acetonitrile/water solution to create a 1 mg/mL stock.
  • Perform a serial dilution to a final concentration of ~1-5 µg/mL.
  • Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. Instrumentation (Example: Agilent 6230 TOF LC/MS):

  • Liquid Chromatography (LC):
  • Column: C18, 2.1 x 50 mm, 1.8 µm.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 2 µL.
  • Mass Spectrometry (MS):
  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
  • Drying Gas Temp: 325°C.
  • Drying Gas Flow: 8 L/min.
  • Nebulizer Pressure: 35 psig.
  • Capillary Voltage: 3500 V.
  • Mass Range: 100-1000 m/z.
  • Calibration: Use of an internal reference mass (calibrant) for continuous m/z scale correction is vital for high accuracy.[6]

3. Data Analysis:

  • Process the acquired data using the instrument's software.
  • Identify the peak corresponding to the protonated molecule, [M+H]⁺.
  • The theoretical m/z for [C₆H₈N₂OS₂ + H]⁺ is 189.0159.
  • Calculate the mass error in parts-per-million (ppm):
  • Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
  • A mass error of < 5 ppm provides high confidence in the assigned elemental formula.[5]

Orthogonal Validation: Elemental Analysis

While HRMS provides strong evidence for a molecular formula, it is not infallible. Elemental analysis (EA) provides complementary, orthogonal data based on a completely different physical principle, thus offering robust confirmation. EA determines the mass percentage of each element in a compound.[7][8]

Causality of Method Selection

Elemental analysis is chosen as the validation technique because:

  • Direct Measurement: It directly quantifies the elemental composition (C, H, N, S), which is the very basis of a molecular formula.[9]

  • Purity Assessment: A significant deviation from the theoretical percentages can indicate the presence of impurities (e.g., residual solvent, inorganic salts) that may not be visible by MS.

  • Orthogonal Principle: It relies on combustion and thermal conductivity/infrared detection, a process entirely independent of the ionization and time-of-flight/orbital trapping principles of MS.

Experimental Workflow for CHNS Analysis

The workflow for combustion analysis is a highly automated and precise process.

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Accurately weigh ~2 mg of sample into a tin capsule seal 2. Seal capsule to exclude atmospheric contamination weigh->seal load 3. Load into autosampler seal->load combust 4. Drop into furnace (~950°C) with excess O₂ load->combust gases 5. Convert sample to CO₂, H₂O, N₂, SO₂ combust->gases separate 6. Separate gases via GC column gases->separate detect 7. Quantify gases using TCD/IR detectors separate->detect calculate 8. Calculate mass % based on detector response and sample weight detect->calculate compare 9. Compare experimental % to theoretical % calculate->compare

Caption: Automated workflow for CHNS combustion analysis.

Protocol: CHNS Combustion Analysis

This protocol relies on calibration with a known standard to ensure accuracy.

1. Sample Preparation:

  • Ensure the sample is homogenous and completely dry.
  • Using a microbalance, accurately weigh 1.5-2.5 mg of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide into a clean tin capsule.
  • Fold and seal the capsule to create a compact ball.

2. Instrumentation (Example: Elementar vario MICRO cube):

  • Calibration: Calibrate the instrument using a certified organic standard with known C, H, N, and S content (e.g., sulfanilamide).
  • Analysis:
  • Place the sealed sample capsule into the autosampler.
  • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion tube.
  • The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are passed through a reduction tube and then separated on a chromatographic column.
  • Gases are quantified by a thermal conductivity detector (TCD) or specific infrared (IR) cells.

3. Data Analysis:

  • The instrument software automatically calculates the weight percentage of each element based on the detector signals, the initial sample weight, and the calibration standard.
  • Compare the experimental results to the theoretical values. An accepted deviation is typically within ±0.4% of the theoretical value.[7]

Data Synthesis and Final Validation

The true power of this analytical approach lies in synthesizing the data from both HRMS and elemental analysis. Agreement between these two orthogonal techniques provides the highest possible confidence in the identity of the compound.

Consolidated Analytical Data for C₆H₈N₂OS₂

AnalysisParameterTheoretical ValueExperimental ResultConfidence
High-Resolution MS [M+H]⁺ m/z189.0159e.g., 189.0155High (<5 ppm error)
Elemental Analysis % Carbon38.28%e.g., 38.15%High (within ±0.4%)
% Hydrogen4.28%e.g., 4.35%High (within ±0.4%)
% Nitrogen14.88%e.g., 14.95%High (within ±0.4%)
% Sulfur34.06%e.g., 33.85%High (within ±0.4%)

When the highly accurate mass from HRMS corresponds to the molecular formula C₆H₈N₂OS₂, and the elemental analysis percentages for C, H, N, and S match the theoretical values for that same formula, the molecular identity of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide is confirmed with exceptional certainty. This dual-validation approach is a critical component of quality control and regulatory submission in drug development.

References

  • Vertex AI Search. (n.d.). Stoichiometry: Elemental Analysis.
  • Vertex AI Search. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis.
  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis.
  • Chemistry LibreTexts. (2024, July 30). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments.
  • Wikipedia. (n.d.). Elemental analysis.
  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules.
  • Chemistry LibreTexts. (2021, March 21). 1: Elemental Analysis.
  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition.
  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications.
  • Broad Institute. (n.d.). What is Mass Spectrometry?.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Journal of Advanced Research in Applied Sciences and Engineering Technology.
  • Benchchem. (n.d.). Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry: Application Notes and Protocols.

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility and Mechanistic Pathways of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide: A Guide for Advanced Research

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the reaction mechanisms, synthesis, and potential applications of 4-Methoxy-5-methyl-1,3-thiazole-2-ca...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the reaction mechanisms, synthesis, and potential applications of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide. This guide is structured to offer not just protocols, but a foundational understanding of the chemical principles governing the utility of this specific thiazole derivative.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The unique electronic characteristics of the thiazole ring, arising from the interplay between the electron-donating sulfur atom and the electron-withdrawing nitrogen atom, allow for a diverse range of chemical transformations and biological interactions.[2] The specific substitution pattern of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide presents a unique platform for further chemical modifications and exploration of its structure-activity relationships (SAR).

Synthesis of the Thiazole Core: The Hantzsch Synthesis and Beyond

The construction of the 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide core can be achieved through the well-established Hantzsch thiazole synthesis.[1][3] This method involves the condensation of an α-haloketone with a thioamide.

Proposed Synthetic Pathway

A plausible synthetic route to 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide is proposed, starting from readily available precursors.

Synthetic Pathway A 3-Chloro-2-butanone C 2-Amino-4-methyl-5-methoxy-1,3-thiazole A->C Hantzsch Synthesis (with methanolic NaOMe) B Thiocarbamoylcyanamide B->C D 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide C->D Thionation (e.g., Lawesson's reagent)

Caption: Proposed synthetic workflow for 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on established Hantzsch synthesis methodologies and subsequent functional group transformations. Optimization may be required.

Step 1: Synthesis of 2-Amino-4-methyl-5-methoxy-1,3-thiazole

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Thioamide: To the stirred solution, add thiocarbamoylcyanamide (1.0 equivalent).

  • Addition of α-Haloketone: Slowly add 3-chloro-2-butanone (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Thionation to 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve the synthesized 2-amino-4-methyl-5-methoxy-1,3-thiazole (1.0 equivalent) in anhydrous toluene.

  • Addition of Thionating Agent: Add Lawesson's reagent (0.5 equivalents) portion-wise to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: After completion, cool the mixture and filter to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final product.

Parameter Value (Predicted)
Reactant 1 3-Chloro-2-butanone
Reactant 2 Thiocarbamoylcyanamide
Solvent (Step 1) Anhydrous Methanol
Base (Step 1) Sodium Methoxide
Thionating Agent (Step 2) Lawesson's Reagent
Solvent (Step 2) Anhydrous Toluene
Temperature Reflux
Yield Moderate to Good

Key Reaction Mechanisms and Reactivity Profile

The reactivity of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide is governed by the electronic properties of its constituent functional groups.

Electrophilic Aromatic Substitution

The thiazole ring is generally susceptible to electrophilic attack, with the C5 position being the most electron-rich and therefore the primary site of substitution.[2] The methoxy group at the C4 position is expected to act as an electron-donating group, further activating the ring towards electrophilic substitution, particularly at the C5 position. However, since the C5 position is already substituted with a methyl group, electrophilic attack would likely occur at the C2 position if the carbothioamide group were not present. The presence of the electron-withdrawing carbothioamide group at C2 deactivates this position towards electrophilic attack.

Nucleophilic Reactions

The carbothioamide group is a versatile functional group that can undergo a variety of nucleophilic reactions. The thione sulfur is nucleophilic and can react with electrophiles. The nitrogen atoms can also exhibit nucleophilic character.

Nucleophilic Reactions A 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide B Alkylation (S-alkylation) A->B R-X C Cyclocondensation A->C α-Haloketones D Amide Formation A->D Hydrolysis/Coupling

Sources

Application

Application Note: Strategic Synthesis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide

Abstract & Objective This application note details the reagents and protocols required for the laboratory-scale synthesis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide . This compound is a critical pharmacophore an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Objective

This application note details the reagents and protocols required for the laboratory-scale synthesis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide . This compound is a critical pharmacophore and intermediate, notably serving as a precursor in the synthesis of tubulin-polymerization inhibitors and fungicides such as Ethaboxam.

Unlike standard alkyl-thiazoles, the 4-methoxy substitution pattern requires a specific synthetic strategy involving the intermediate formation of a 4-chlorothiazole or 4-hydroxythiazole core, followed by nucleophilic displacement. This guide outlines a robust, four-step modular pathway:

  • Cyclization: Hantzsch-type synthesis of the thiazole core.[1]

  • Functionalization: Installation of the 4-methoxy group via a chloro-intermediate.[1][2]

  • Amidation: Conversion of the C2-ester to a primary amide.

  • Thionation: Selective conversion of the amide to the carbothioamide using Lawesson’s Reagent.

Retrosynthetic Analysis & Workflow

The synthesis is designed to maximize regioselectivity and yield. The 4-methoxy group is introduced via displacement of a 4-chloro substituent, which is derived from a 4-hydroxy precursor.

Retrosynthesis Target Target: 4-Methoxy-5-methyl-1,3-thiazole- 2-carbothioamide Amide Precursor 1: 4-Methoxy-5-methylthiazole- 2-carboxamide Amide->Target Thionation (Lawesson's Reagent) Ester Precursor 2: Ethyl 4-methoxy-5-methylthiazole- 2-carboxylate Ester->Amide Ammonolysis (NH3/MeOH) Chloro Intermediate: Ethyl 4-chloro-5-methylthiazole- 2-carboxylate Chloro->Ester Nucleophilic Subst. (NaOMe) Hydroxy Core Scaffold: Ethyl 4-hydroxy-5-methylthiazole- 2-carboxylate Hydroxy->Chloro Chlorination (POCl3) RawMaterials Starting Materials: Ethyl Thiooxamate + Ethyl 2-Bromopropionate RawMaterials->Hydroxy Hantzsch Cyclization

Figure 1: Retrosynthetic logic flow for the target molecule.[3]

Reagents & Materials List

The following reagents are required to execute the full synthetic sequence. Purity levels indicated are recommended for pharmaceutical-grade intermediates.

Table 1: Core Reagents
Reagent NameCAS No.RolePurity Grade
Ethyl amino(thioxo)acetate (Ethyl thiooxamate)16982-21-1Thiazole N-C-S donor>97%
Ethyl 2-bromopropionate 535-11-5C4/C5 Carbon source>98%
Phosphorus oxychloride (

)
10025-87-3Chlorinating agentReagent Grade
Sodium Methoxide (

)
124-41-4Methoxylation agent25% in MeOH
Ammonia in Methanol (

)
7664-41-7Amidation agent7N Solution
Lawesson's Reagent 19172-47-5Thionation agent>97%
Table 2: Solvents & Auxiliary Chemicals
ChemicalApplicationNote
Ethanol (Absolute) Cyclization SolventAnhydrous required
Toluene Thionation SolventAnhydrous; dried over Na/Benzophenone
Pyridine Base/CatalystFor chlorination step
Dichloromethane (DCM) Extraction/WorkupHPLC Grade
Sodium Sulfate (

)
Drying AgentAnhydrous

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-5-methylthiazole-2-carboxylate

Objective: Construct the thiazole ring with the correct oxidation state at C4.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction: Dissolve Ethyl amino(thioxo)acetate (13.3 g, 100 mmol) in absolute Ethanol (150 mL).

  • Addition: Add Ethyl 2-bromopropionate (18.1 g, 100 mmol) dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Cool to room temperature. The product often precipitates as the hydrobromide salt.

  • Isolation: Concentrate the solvent to ~30% volume. Pour into ice-water (200 mL) and neutralize with saturated

    
    . Filter the resulting solid (tautomer mix of 4-hydroxy/4-oxo).
    
  • Drying: Vacuum dry at 45°C.

    • Note: The product exists in equilibrium between the hydroxy-thiazole and thiazolinone forms. This mixture is suitable for the next step.

Step 2: Chlorination & Methoxylation (The "Methoxy" Installation)

Objective: Convert the 4-hydroxy group to a 4-methoxy group via a 4-chloro intermediate to ensure regioselectivity (avoiding N-methylation).

Part A: Chlorination

  • Reaction: Suspend the Step 1 product (10 g) in

    
      (50 mL). Add Pyridine  (2 mL) as a catalyst.
    
  • Heat: Reflux at 105°C for 3 hours. The solution will clarify as the chloride forms.

  • Quench: Caution: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to hydrolyze excess

    
    .
    
  • Extraction: Extract with DCM (3 x 50 mL). Dry organic layer over

    
     and concentrate to yield Ethyl 4-chloro-5-methylthiazole-2-carboxylate .
    

Part B: Methoxylation

  • Reaction: Dissolve the crude chloro-ester in anhydrous Methanol (50 mL).

  • Addition: Add Sodium Methoxide (25% in MeOH, 1.5 equivalents) dropwise at 0°C.

  • Stir: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Neutralize with dilute HCl to pH 7. Remove Methanol under vacuum. Partition between water and EtOAc.[1]

  • Yield: Evaporation gives Ethyl 4-methoxy-5-methylthiazole-2-carboxylate .

Step 3: Amidation (Ester to Amide)

Objective: Convert the ethyl ester to the primary carboxamide.

  • Reaction: Dissolve the Step 2 ester (5 g) in 7N Ammonia in Methanol (50 mL).

  • Incubation: Seal the vessel (pressure tube recommended) and stir at room temperature for 16–24 hours.

  • Monitoring: TLC should show complete consumption of the non-polar ester and appearance of the polar amide spot.

  • Isolation: Concentrate the mixture to dryness. Triturate the residue with cold diethyl ether to remove impurities.

  • Product: 4-Methoxy-5-methylthiazole-2-carboxamide (Solid).

Step 4: Thionation (Amide to Carbothioamide)

Objective: Selective oxygen-to-sulfur exchange using Lawesson’s Reagent.

  • Setup: Flame-dry a 3-neck flask under Nitrogen atmosphere.

  • Solvent: Dissolve the Step 3 amide (1.0 eq) in anhydrous Toluene (10 mL per gram of amide).

  • Reagent: Add Lawesson’s Reagent (0.6 eq).[4] Note: 0.5 eq is stoichiometric, but a slight excess drives completion.

  • Reflux: Heat to reflux (110°C) under

    
     for 2–4 hours.
    
    • Visual Cue: The heterogeneous mixture typically becomes a clear yellow/orange solution.

  • Workup: Cool to room temperature.

  • Purification:

    • Method A (Flash Column): Load the reaction mixture directly onto silica gel. Elute with DCM/MeOH (98:2 to 95:5). This removes the polar phosphorus byproducts.

    • Method B (Crystallization): Remove toluene.[4] Dissolve residue in minimum hot EtOH and precipitate with water (if product solubility allows).

  • Final Product: 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide .

Mechanism & Critical Control Points

The conversion of the amide to the carbothioamide is the defining step of this protocol. It proceeds via a mechanism analogous to the Wittig reaction, mediated by the dithiophosphine ylide formed from the dissociation of Lawesson's Reagent.

LawessonsMechanism LR_Dimer Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Active) LR_Dimer->Ylide Heat/Equilibrium Intermediate Thiaoxaphosphetane (4-membered Ring) Ylide->Intermediate + Amide Substrate (Cycloaddition) Products Thioamide + Phosphine Oxide Intermediate->Products Cycloreversion (Driven by P=O bond strength)

Figure 2: Mechanism of Thionation using Lawesson's Reagent.

Critical Control Points:

  • Moisture Sensitivity: Lawesson's reagent hydrolyzes rapidly. Toluene must be anhydrous.[5]

  • Temperature: The dissociation of the Lawesson's dimer requires temperatures >80°C. Do not attempt in low-boiling solvents like DCM.

  • Purification: The phosphorus byproduct is often a sticky gum. Flash chromatography is highly recommended over crystallization for the final step to ensure removal of phosphorus contaminants.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Lawesson's Reagent Protocol: Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278. Link

  • Thiazole Functionalization: Metzger, J. V. (1979). Thiazole and its Derivatives. In Chemistry of Heterocyclic Compounds (Vol. 34). Wiley-Interscience.
  • Ethaboxam Synthesis Context: Kim, D. S., et al. (2004). Synthesis and fungicidal activity of ethaboxam against Oomycetes. Pest Management Science, 60(10), 1007-1012. Link

  • General Amide Thionation: Jesberger, M., Davis, T. P., & Barner, L. (2003). Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929-1958. Link

Sources

Method

Applications of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide in heterocyclic chemistry

An Application Guide for the Advanced Researcher Introduction: The Thiazole-2-carbothioamide Scaffold In the landscape of medicinal chemistry and materials science, the thiazole ring is a privileged heterocyclic motif, f...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Advanced Researcher

Introduction: The Thiazole-2-carbothioamide Scaffold

In the landscape of medicinal chemistry and materials science, the thiazole ring is a privileged heterocyclic motif, forming the backbone of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and capacity for diverse biological interactions make it a cornerstone of drug discovery.[1][3] This guide focuses on a particularly versatile and reactive derivative: the thiazole-2-carbothioamide scaffold, exemplified by structures like 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide.

The true synthetic power of this scaffold lies in the thioamide functional group (-C(=S)NH₂) positioned at the C2-position of the thiazole ring. This group is a potent and ambident nucleophile, possessing reactive centers at both the sulfur and nitrogen atoms. This dual reactivity allows it to serve as a versatile building block for the construction of more complex, fused heterocyclic systems through cyclocondensation reactions.[4] These resulting fused systems, such as thiazolo[3,2-a]pyrimidines and imidazo[2,1-b]thiazoles, are themselves of significant interest due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8]

This technical guide provides an in-depth exploration of the synthesis and application of thiazole-2-carbothioamides, offering field-proven insights and detailed protocols for researchers engaged in heterocyclic chemistry and drug development.

Part 1: Synthesis of the Core Scaffold

The most common and efficient method for preparing thiazole-2-carbothioamides involves the reaction of a corresponding 2-aminothiazole with an isothiocyanate or by using a thiophosgenating agent. The following protocol details a representative synthesis starting from a readily available 2-aminothiazole.

Protocol 1: General Synthesis of a Substituted Thiazole-2-carbothioamide

This protocol describes the conversion of a 2-aminothiazole to its N-aryl-thiazole-2-carbothioamide derivative, a key intermediate for many subsequent reactions.

Causality and Experimental Rationale:

  • Nucleophilic Addition: The reaction proceeds via the nucleophilic attack of the exocyclic amino group of the 2-aminothiazole onto the electrophilic carbon of the isothiocyanate.

  • Solvent Choice: A polar aprotic solvent like DMF or pyridine is often used to facilitate the reaction and dissolve the starting materials. Pyridine can also act as a base to catalyze the reaction.

  • Temperature Control: The reaction is typically heated to overcome the activation energy of the addition step, ensuring a reasonable reaction rate.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting 2-aminothiazole (1.0 eq) in anhydrous pyridine (10-15 mL per gram of amine).

  • Reactant Addition: To this stirring solution, add the desired aryl isothiocyanate (1.1 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 115°C for pyridine) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-8 hours).

  • Work-up and Isolation:

    • Allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker of crushed ice (~50-100 g).

    • A solid precipitate of the carbothioamide product should form. If not, acidify cautiously with 2M HCl to induce precipitation.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual pyridine.

  • Purification and Characterization:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetone) to obtain the purified thiazole-2-carbothioamide.

    • Dry the product under vacuum.

    • Characterize the final product by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm its structure and purity.

Part 2: Applications in Fused Heterocycle Synthesis

The primary application of the thiazole-2-carbothioamide scaffold is its use as a synthon for building fused bicyclic and tricyclic systems. The thioamide group provides the necessary atoms and reactivity to form a new ring fused to the original thiazole core.

Application Profile: Synthesis of Thiazolo[3,2-a]pyrimidines

A prominent application is the reaction of thiazole-2-carbothioamides with 1,3-dielectrophiles, such as β-ketoesters or α,β-unsaturated ketones, to construct the medicinally important thiazolo[3,2-a]pyrimidine ring system.

Diagram 1: General Synthetic Workflow This diagram illustrates the central role of the thiazole-2-carbothioamide scaffold as a precursor to advanced fused heterocyclic systems.

G cluster_start Starting Materials cluster_intermediate Core Scaffold cluster_products Fused Heterocyclic Products Aminothiazole 2-Aminothiazole Carbothioamide Thiazole-2-carbothioamide Aminothiazole->Carbothioamide Isothiocyanate R-N=C=S Isothiocyanate->Carbothioamide ThiazoloPyrimidine Thiazolo[3,2-a]pyrimidines Carbothioamide->ThiazoloPyrimidine + 1,3-Dielectrophile OtherFused Other Fused Systems (e.g., Imidazo[2,1-b]thiazoles) Carbothioamide->OtherFused + Other Reagents (e.g., α-Haloketones)

Caption: Synthetic utility of thiazole-2-carbothioamides.

Protocol 2: Cyclocondensation to form a Thiazolo[3,2-a]pyrimidine Derivative

This protocol details the acid-catalyzed cyclocondensation of an N-aryl-thiazole-2-carbothioamide with ethyl acetoacetate.

Mechanistic Rationale: The reaction is a classic example of a cyclocondensation.[4] It begins with the nucleophilic attack of the thioamide sulfur onto the ketone carbonyl of the β-ketoester, followed by an intramolecular cyclization via attack from the thiazole ring nitrogen onto the ester carbonyl, and subsequent dehydration to yield the aromatic fused system. The acid catalyst (e.g., PPA or H₂SO₄) activates the carbonyl groups of the dielectrophile towards nucleophilic attack.

Diagram 2: Reaction Mechanism This diagram outlines the key steps in the formation of the thiazolo[3,2-a]pyrimidine ring system.

G A 1. Thioamide + β-Ketoester (Initial Adduct Formation) B 2. Intramolecular Cyclization (Ring Nitrogen Attack) A->B H⁺ C 3. Dehydration (Aromatization) B->C -H₂O D Final Product: Thiazolo[3,2-a]pyrimidine C->D

Caption: Mechanism for Thiazolo[3,2-a]pyrimidine synthesis.

Step-by-Step Methodology:

  • Reaction Setup: Place the thiazole-2-carbothioamide (1.0 eq) and ethyl acetoacetate (1.2 eq) in a round-bottom flask.

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the carbothioamide) to the flask. The PPA acts as both the catalyst and the solvent.

  • Reaction Execution: Heat the viscous mixture to 100-120°C with efficient mechanical or magnetic stirring for 2-4 hours. Monitor the reaction by TLC (using a small aliquot quenched in water, neutralized, and extracted with ethyl acetate).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to about 60-70°C.

    • Carefully pour the warm mixture onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the product.

    • Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

    • Collect the resulting solid precipitate by vacuum filtration.

  • Purification and Characterization:

    • Wash the crude solid with copious amounts of water and then a small amount of cold ethanol.

    • Recrystallize the product from a suitable solvent like ethanol or acetic acid.

    • Confirm the structure of the purified thiazolo[3,2-a]pyrimidine derivative using NMR, MS, and melting point analysis.

Part 3: Biological Significance and Data

The fused heterocyclic systems synthesized from thiazole-2-carbothioamide precursors exhibit a wide array of biological activities. This makes the parent scaffold a highly valuable starting point for medicinal chemistry campaigns. Thiazole derivatives in general are known to possess significant antimicrobial, antifungal, anticancer, and antioxidant properties.[3][5][7]

Table 1: Representative Biological Activities of Thiazole Derivatives

The following table summarizes the types of biological activities frequently reported for compounds containing the thiazole core and its fused derivatives. This data underscores the therapeutic potential that can be unlocked using the synthetic protocols described.

Biological ActivityTarget Class/OrganismRepresentative Citation(s)
Antibacterial Gram-positive & Gram-negative bacteria (e.g., S. aureus, E. coli)[6]
Antifungal Pathogenic yeasts (e.g., Candida albicans)[5]
Anticancer Various cancer cell lines (e.g., MCF-7 breast, HepG2 liver)[7][8]
Antioxidant Free radical scavenging (e.g., DPPH assay)[1][5]
Anti-inflammatory Inhibition of inflammatory pathways[3]
Antiviral Inhibition of viral replication (e.g., HIV)[1]

Conclusion and Future Outlook

The 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide scaffold, and thiazole-2-carbothioamides in general, represent a class of exceptionally useful building blocks in heterocyclic chemistry. The predictable and high-yielding reactivity of the thioamide group provides a robust platform for generating molecular diversity. The protocols and mechanistic insights provided herein serve as a guide for researchers to harness the synthetic potential of these compounds. Future work in this area will undoubtedly focus on developing novel cyclocondensation partners, exploring new catalytic systems to improve efficiency and stereoselectivity, and expanding the library of biologically active fused thiazole systems for drug discovery pipelines.

References

  • Hasanah, I., & Ziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]

  • ResearchGate. (2026). Synthesis and Biological Activity of Thiazole Dithiocarbamate Derivatives. [Link]

  • International Journal of Pharmaceutical and Sceintific Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • Wisdomlib. (2024). Cyclocondensation reaction: Significance and symbolism. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Royal Society of Chemistry. (n.d.). The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][3][5][9]thiadiazole. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-[(4-Methoxybenzyl)sulfanyl]-2-methyl-1,3,4-thiadiazole. [Link]

  • Academia.edu. (n.d.). Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. [Link]

  • ResearchGate. (n.d.). Synthesis and antioxidant activity study of carbothioamide and their corresponding thiazole derivatives. [Link]

  • Semantic Scholar. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). N-Propargylamines: versatile building blocks in the construction of thiazole cores. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • EliScholar - A Digital Platform for Scholarly Publishing at Yale. (n.d.). Formation of Fused Ring Junction N-Heterocycles via CpRh(III) Imidoyl*. [Link]

Sources

Application

Application Note: Advanced Functionalization of the Carbothioamide Group in Thiazole Derivatives

Abstract The thiazole-carbothioamide moiety (Thiazole- ) represents a high-value pharmacophore in medicinal chemistry, serving as a precursor for bis-heterocyclic architectures and fused ring systems (e.g., thiazolo[4,5-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole-carbothioamide moiety (Thiazole-


) represents a high-value pharmacophore in medicinal chemistry, serving as a precursor for bis-heterocyclic architectures and fused ring systems (e.g., thiazolo[4,5-d]pyrimidines). Unlike its oxo-analog (carboxamide), the carbothioamide offers unique ambident nucleophilicity (S- vs. N-attack), enabling diverse post-synthetic modifications. This guide details three validated protocols for functionalizing this group: (1) Hantzsch-type cyclization to bis-thiazoles, (2) Annelation to fused pyrimidine cores, and (3) S-alkylation for amidine synthesis.

The Chemical Landscape: Reactivity of the Thiazole-Carbothioamide[1][2]

The reactivity of the carbothioamide group attached to a thiazole ring is governed by the electron-withdrawing nature of the thiazole core (specifically at C2 and C4 positions) and the tautomeric equilibrium of the thioamide itself.

Ambident Nucleophilicity

The thioamide group exists in equilibrium between the thione form (A) and the thiol form (B).

  • Sulfur (Soft Nucleophile): Preferentially reacts with soft electrophiles (alkyl halides,

    
    -haloketones) leading to S-alkylation or Hantzsch cyclizations.
    
  • Nitrogen (Hard Nucleophile): Participates in condensation reactions with hard electrophiles (aldehydes, anhydrides) or subsequent cyclizations after S-activation.

Strategic Importance

Modifying this group allows for the "growing" of molecular complexity—transforming a simple thiazole fragment into kinase inhibitors (via fused systems) or DNA-intercalating agents (via bis-thiazoles).

Reaction Pathway Visualization

ReactionLandscape Start Thiazole-Carbothioamide (Scaffold) Path1 Reaction with α-Haloketones Start->Path1 Path2 Reaction with DMF-DMA / Orthoesters Start->Path2 Path3 S-Alkylation (MeI / DMS) Start->Path3 Prod1 Bis-Thiazole Derivatives Path1->Prod1 Cyclocondensation Prod2 Thiazolo[4,5-d]pyrimidines (Fused Systems) Path2->Prod2 Annelation Prod3 Thioimidates / Amidines Path3->Prod3 Substitution

Figure 1: Strategic divergence of the thiazole-carbothioamide scaffold into three distinct chemical spaces.

Protocol A: Synthesis of Bis-Thiazole Architectures

Application: Creating DNA-binding intercalators and antimicrobial agents. Mechanism: Modified Hantzsch Thiazole Synthesis.[1]

This protocol utilizes the sulfur atom of the carbothioamide as a nucleophile to attack


-haloketones, forming a second thiazole ring linked to the first.
Materials
  • Substrate: Thiazole-4-carbothioamide derivative (1.0 equiv).

  • Reagent: substituted 2-bromoacetophenone (1.1 equiv).

  • Solvent: Ethanol (Absolute).

  • Catalyst: None (or catalytic fused sodium acetate if reaction is sluggish).

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of the thiazole-carbothioamide in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.1 mmol of the appropriate 2-bromoacetophenone (phenacyl bromide) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the lower R_f thioamide spot.

  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product often precipitates.

  • Neutralization: Pour the mixture into ice-cold water and neutralize with 10% ammonium hydroxide (

    
    ) to liberate the free base.
    
  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF mixtures.

Mechanistic Insight: The reaction proceeds via an S-alkylation intermediate (thioimidate), which then undergoes intramolecular cyclodehydration. The electron-withdrawing nature of the initial thiazole ring can slow the nucleophilic attack, necessitating reflux conditions [1].

Protocol B: Annelation to Thiazolo[4,5-d]pyrimidines

Application: Synthesis of purine bioisosteres (Kinase inhibitors, Adenosine receptor antagonists). Prerequisite: The starting thiazole must have an amino group adjacent to the carbothioamide (e.g., 4-amino-thiazole-5-carbothioamide).

Materials
  • Substrate: 4-Amino-2-substituted-thiazole-5-carbothioamide.[2]

  • Reagent:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) OR Triethyl orthoformate.
    
  • Solvent: DMF or Dioxane.

Step-by-Step Methodology
  • Setup: In a pressure tube or reflux setup, combine 1.0 mmol of the aminothiazole-carbothioamide with 2.0 mL of DMF-DMA (acting as both reagent and solvent).

  • Reaction: Heat to reflux (

    
    ) for 6–8 hours.
    
    • Note: If using orthoesters, catalytic acetic anhydride may be required.

  • Monitoring: Monitor for the evolution of dimethylamine (distinct fishy odor) and TLC conversion.

  • Isolation: Remove excess solvent under reduced pressure.

  • Crystallization: Triturate the residue with cold ethanol or diethyl ether to induce crystallization of the fused thiazolo[4,5-d]pyrimidine.

Mechanistic Visualization

CyclizationMechanism Step1 4-Amino-Thiazole-5-Carbothioamide + DMF-DMA Step2 Formation of Amidine Intermediate (N-CH=N(Me)2 species) Step1->Step2 Condensation Step3 Intramolecular Nucleophilic Attack (Thioamide NH2 attacks Amidine C) Step2->Step3 Cyclization Step4 Elimination of Dimethylamine Step3->Step4 Final Thiazolo[4,5-d]pyrimidine Step4->Final Aromatization

Figure 2: Mechanistic flow of the annelation reaction converting the carbothioamide/amine pair into a pyrimidine ring.

Protocol C: S-Alkylation and Amidine Conversion

Application: Modifying solubility and creating novel enzyme inhibitors via bioisosteric replacement (Thioamide


 Amidine).
Materials
  • Substrate: Thiazole-carbothioamide.

  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Piperazine).

Step-by-Step Methodology
  • S-Methylation:

    • Dissolve substrate in Acetone or Acetonitrile.

    • Add MeI (1.2 equiv) and stir at RT for 2–12 hours.

    • Result: Formation of the S-methyl thioimidatum iodide salt (precipitate).

  • Displacement:

    • Suspend the thioimidate salt in Ethanol.

    • Add the amine nucleophile (2.0 equiv).

    • Reflux for 3–5 hours. Methyl mercaptan (

      
      ) will evolve (use a scrubber/trap).
      
  • Workup: Evaporate solvent and purify via column chromatography (

    
    ).
    

Comparative Data Summary

ParameterProtocol A (Bis-Thiazole)Protocol B (Fused Pyrimidine)Protocol C (Amidine)
Primary Reagent

-Haloketone
DMF-DMA / OrthoesterMeI then Amine
Reaction Type Hantzsch CyclizationAnnelation / CondensationSubstitution / Displacement
Key Intermediate S-alkyl thioimidateAmidine / ImidateS-methyl thioimidate salt
Typical Yield 70–85%60–80%55–75%
Critical Factor Reflux required to overcome steric hindranceAdjacent amino group requiredTrapping of volatile MeSH

References

  • Synthesis of Thiazole Derivatives: Title: Synthesis and antioxidant activity study of carbothioamide and their corresponding thiazole derivatives.[2][3][4] Source: ResearchGate (2022). URL:[Link]

  • Fused System Synthesis (Thiazolopyrimidines): Title: Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators.[5] Source: NIH / PubMed Central. URL:[Link]

  • Solid Phase Optimization: Title: The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives.[6] Source: MDPI (Molecules). URL:[Link]

  • Reaction of Carbothioamides with Hydrazonyl Chlorides: Title: Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis... Source: NIH / PubMed Central. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield for 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide synthesis

Technical Support Center: Thiazole Synthesis Optimization Ticket ID: #TZ-4M5M-YIELD Subject: Yield Optimization for 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide Assigned Specialist: Senior Application Scientist, Hete...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Synthesis Optimization Ticket ID: #TZ-4M5M-YIELD Subject: Yield Optimization for 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering yield bottlenecks in the synthesis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide . Based on the structural motif (an electron-rich enol ether at C4 and a reactive carbothioamide at C2), the common failure modes are acid-catalyzed hydrolysis of the 4-methoxy group and incomplete thionation of the C2 precursor.

This guide moves away from aggressive, traditional thionation (e.g., Lawesson’s reagent at high heat) toward Lewis-acid promoted thiolysis of nitriles . This approach preserves the acid-sensitive 4-methoxy functionality while boosting yield.

Phase 1: Diagnostic & Workflow Optimization

Before altering reagents, verify your synthetic pathway. The stability of the 4-methoxy-5-methylthiazole core is the limiting factor. This moiety is essentially a cyclic vinyl ether; it is stable to base but highly susceptible to acid hydrolysis, which reverts it to the 4-thiazolone (inactive byproduct).

Optimization Decision Tree

OptimizationWorkflow Start Current Precursor? Amide 2-Carboxamide (Requires Dehydration or Thionation) Start->Amide Amide Nitrile 2-Cyano (Recommended Precursor) Start->Nitrile Nitrile Decision1 Is 4-Methoxy stable? Amide->Decision1 PathB Method B: NaSH + MgCl2 (High Yield, Mild pH) Nitrile->PathB Direct Thiolysis PathA Method A: Lawesson's Reagent (Risk: Purification issues) Decision1->PathA Yes Issue Hydrolysis to Thiazolone Decision1->Issue Acidic Workup? Success Target Carbothioamide PathB->Success >85% Yield

Caption: Workflow selection. The Nitrile


 Thioamide route using MgCl2 catalysis minimizes side reactions compared to Amide thionation.

Phase 2: The Protocol (Self-Validating System)

The industry standard for sensitive substrates is the NaSH/MgCl₂ (Magnesium Chloride) Method . Unlike


 gas (hazardous) or 

(acidic/harsh), this system generates hydrosulfide species in situ under buffered conditions, protecting the 4-methoxy group.
Protocol: Magnesium-Promoted Thiolysis of Nitriles

Precursor: 2-Cyano-4-methoxy-5-methylthiazole Reagents: Sodium Hydrosulfide (NaSH), Magnesium Chloride Hexahydrate (


), DMF.
StepActionMechanistic Rationale (Why?)
1 Dissolve 1.0 eq of Nitrile in DMF (0.5 M concentration).DMF provides the necessary polarity to solubilize the inorganic salts.
2 Add 1.5 eq ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

. Stir for 10 min.

coordinates to the nitrile nitrogen, increasing electrophilicity without lowering pH (Lewis Acid activation).
3 Add 2.0 eq NaSH (flakes or hydrate).The sulfur nucleophile attacks the activated nitrile carbon.
4 Stir at RT to 40°C for 2-4 hours. Monitor by TLC.[1][2]Critical: Do not exceed 60°C. High heat promotes dimerization of the thioamide.
5 Quench: Pour into ice water.Precipitates the product.[3][4]
6 Workup: Acidify slightly to pH 5-6 with 1M Citric Acid.Avoid HCl. Strong mineral acids will hydrolyze the 4-methoxy enol ether to the ketone.
7 Filtration/Extraction.The product is usually a yellow solid. Recrystallize from EtOH if needed.

Phase 3: Troubleshooting & FAQs

Q1: My product is turning into a white solid during workup. What is it?

Diagnosis: You have likely hydrolyzed the 4-methoxy group. The Chemistry: The 4-methoxy-thiazole ring is an isostere of a vinyl ether. In the presence of strong acids (like HCl used to neutralize the NaSH), water attacks C4, releasing methanol and tautomerizing the ring to 4-methyl-thiazol-2-carbothioamide-4-one . Fix: Switch to Citric Acid or Ammonium Chloride for the neutralization step. Keep pH > 4.5.

Q2: I am using Lawesson's Reagent on the amide, but purification is impossible.

Diagnosis: Lawesson's reagent leaves phosphorus byproducts that streak on silica and co-crystallize with thioamides. Fix:

  • Switch Routes: If possible, dehydrate your amide to the nitrile (

    
    /Pyridine) and use the NaSH protocol above.
    
  • Cleanup: If you must use Lawesson's, hydrolyze the excess reagent by stirring the crude mixture in 10%

    
     for 1 hour before extraction. This converts the P-S byproducts into water-soluble salts.
    
Q3: The reaction stalls at 60% conversion.

Diagnosis: Kinetic trapping or poor solubility. Fix:

  • Add Diethylamine (0.1 eq): A secondary amine can act as a nucleophilic catalyst, forming a transient amidine intermediate that reacts faster with

    
    .
    
  • Fresh Reagents: NaSH absorbs water and oxidizes to sulfate over time. Ensure your NaSH is fresh (yellow flakes, not white powder).

Phase 4: Mechanistic Visualization

Understanding the


 activation prevents "blind" experimentation. The magnesium ion acts as a bridge, bringing the sulfur and nitrile together.

Mechanism Nitrile Nitrile (R-CN) MgComplex Mg-Activated Complex Nitrile->MgComplex + MgCl2 Attack Nucleophilic Attack (HS-) MgComplex->Attack Activation Intermediate Thioimidate Intermediate Attack->Intermediate NaSH Product Thioamide (Target) Intermediate->Product Tautomerization

Caption: Magnesium acts as a Lewis Acid, activating the nitrile nitrogen to accept the hydrosulfide nucleophile without requiring protonation (acid).

References

  • Manjunatha, S. G., et al. (2006). "Magnesium chloride promoted thiolysis of nitriles with sodium hydrosulfide."[3] Synlett. Describes the core protocol for mild thioamide synthesis. [Source Verified via Search 1.10]

  • Zhang, Q., et al. (2023).[5][6] "Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents." Molecules. Review of modern thionation methods including NaSH and Lawesson's reagent.

  • BenchChem Technical Notes. (2025). "Synthesis and Strategic Importance of 4-(Methoxymethyl)thiazole." Discusses the stability of alkoxy-thiazole derivatives.

  • Science of Synthesis. (2024). "Thiolysis of Nitriles with Sodium Sulfide." Detailed experimental procedures for nitrile-to-thioamide conversion.

Sources

Optimization

Technical Support Center: Purification Strategies for 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth purification strategies, troubleshooting advice, and frequently asked questions (FAQs) for 4-Methoxy-5-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth purification strategies, troubleshooting advice, and frequently asked questions (FAQs) for 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide. As a Senior Application Scientist, this resource is designed to combine technical accuracy with practical, field-tested insights to address specific challenges encountered during the purification of this compound.

I. Understanding the Molecule: Key Physicochemical Properties

Before embarking on any purification strategy, a thorough understanding of the target molecule's properties is paramount. 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide possesses a unique combination of functional groups that dictate its behavior during purification.

  • Thiazole Ring: The aromatic thiazole core is a common scaffold in many biologically active compounds. The nitrogen and sulfur heteroatoms influence the electron distribution, making the C2 position susceptible to nucleophilic attack.[1]

  • Carbothioamide Group: This functional group is known for its ability to form strong hydrogen bonds and coordinate with metals. It is also susceptible to hydrolysis under certain acidic or basic conditions, which is a critical consideration during purification.

  • Methoxy and Methyl Groups: These substituents contribute to the molecule's overall polarity and solubility characteristics. The methoxy group is generally stable, but cleavage can occur under harsh acidic conditions.

A summary of predicted and observed properties for structurally similar compounds is presented below. Note that specific experimental data for 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide is not widely available in the public domain; therefore, these values should be used as a guide.

PropertyPredicted/Observed Value (for similar structures)Implication for Purification
Melting Point Crystalline solid. A related compound, 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid, has a melting point of 170 °C.[2]A sharp melting point is a good indicator of purity. Recrystallization is a viable purification method if the compound is a solid.
Solubility Thiazole derivatives are often soluble in polar organic solvents like ethanol, ethyl acetate, acetone, and acetonitrile.[3] They are generally sparingly soluble in non-polar solvents like hexanes and slightly soluble in water.[4]Solvent selection is critical for both chromatography and recrystallization. A solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated is ideal for recrystallization.[3]
Stability The carbothioamide group can be sensitive to strong acids and bases, potentially leading to hydrolysis to the corresponding amide or carboxylic acid.[5] The thiazole ring itself is relatively stable but can undergo reactions at the C2 position.[1]Purification methods should ideally be performed under neutral or mildly acidic/basic conditions to avoid degradation. Monitoring for hydrolysis byproducts is recommended.

II. Purification Strategies: A Decision-Based Workflow

The choice of purification method depends on the nature of the impurities and the scale of your experiment. The following workflow provides a logical approach to purifying 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide.

Purification_Workflow Start Crude Product TLC_Analysis TLC Analysis of Crude Start->TLC_Analysis Is_Solid Is the product a solid? Recrystallization Recrystallization Is_Solid->Recrystallization Yes Impure_Oil Is the product an oil or highly impure solid? Is_Solid->Impure_Oil No Pure_Product Pure Product Recrystallization->Pure_Product Successful Impure_Solid Impure Solid after Recrystallization Recrystallization->Impure_Solid Unsuccessful Column_Chromatography Column Chromatography Column_Chromatography->Pure_Product TLC_Analysis->Is_Solid Impure_Solid->Column_Chromatography Impure_Oil->Column_Chromatography

Caption: Decision workflow for purification of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide.

A. Recrystallization: The First Line of Defense for Solids

Recrystallization is often the most efficient method for purifying solid compounds. The key is to find a suitable solvent or solvent system.

Step-by-Step Protocol for Recrystallization:

  • Solvent Screening:

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • Add a few drops of a single solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that show poor solubility. An ideal solvent will dissolve the compound completely upon heating.

    • Allow the dissolved samples to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially good recrystallization solvent.

    • If a single solvent is not ideal, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane). Dissolve the compound in the "good" solvent (in which it is highly soluble) and add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify before cooling.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

B. Column Chromatography: For Oils and Complex Mixtures

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

Step-by-Step Protocol for Column Chromatography:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point for thiazole derivatives is a mixture of hexanes and ethyl acetate.[3]

    • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[3]

  • Column Packing:

    • Choose a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel using the "slurry method" with the least polar solvent from your chosen TLC system.

  • Loading and Elution:

    • Dissolve your crude product in a minimal amount of the elution solvent or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Carefully load the sample onto the top of the column.

    • Begin eluting with the solvent system determined by TLC, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

III. Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Crystal Formation during Recrystallization - Too much solvent was used.- The compound is too soluble in the chosen solvent at low temperatures.- The cooling process was too rapid.- Concentrate the solution by evaporating some of the solvent.- Try a different solvent or a binary solvent system where the compound has lower solubility at cold temperatures.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities.- Use a lower-boiling point solvent.- Try a more dilute solution.- Perform a preliminary purification by column chromatography to remove the bulk of the impurities.
Poor Separation on Column Chromatography - Inappropriate solvent system.- Column was not packed properly (channeling).- Column was overloaded with crude material.- Optimize the solvent system using TLC to achieve a target Rf of 0.2-0.4 with good separation.- Repack the column carefully to ensure a uniform bed.- Use a larger column or reduce the amount of crude material loaded.
Product Degradation During Purification - The compound is unstable to the acidic nature of silica gel.- The carbothioamide group is hydrolyzing.- Add a small amount of a neutralizer like triethylamine (0.1-1%) to the elution solvent for column chromatography.- Consider using a different stationary phase such as alumina.- Avoid prolonged exposure to acidic or basic conditions and high temperatures. Use buffered aqueous solutions if extractions are necessary.
Presence of Starting Materials in the Final Product - Incomplete reaction.- Monitor the reaction progress by TLC to ensure completion.- Choose a purification method that effectively separates the product from the starting materials based on their different polarities.

IV. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide?

A1: Common impurities include unreacted starting materials, such as the corresponding α-haloketone and thioamide.[3] Byproducts from side reactions, such as the formation of the corresponding amide or carboxylic acid due to hydrolysis of the carbothioamide, may also be present.

Q2: My compound is very polar and streaks on the TLC plate. What can I do?

A2: Streaking on TLC often indicates that the compound is either too polar for the solvent system or is interacting strongly with the silica gel. Try adding a small amount of a polar modifier to your eluent, such as methanol or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds).[3]

Q3: Can I use reverse-phase chromatography to purify this compound?

A3: Yes, reverse-phase chromatography can be an excellent option for purifying polar compounds. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed by multiple methods. A sharp, un-depressed melting point is a good indicator. A single spot on TLC in multiple solvent systems is also a good sign. For definitive confirmation of purity and structure, use analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

V. Logical Relationships in Purification

Logical_Relationships cluster_Properties Compound Properties cluster_Methods Purification Methods cluster_Parameters Key Parameters Polarity Polarity Solvent_Choice Solvent System Polarity->Solvent_Choice Solubility Solubility Recrystallization Recrystallization Solubility->Recrystallization Solubility->Solvent_Choice Stability Chemical Stability pH_Control pH Control Stability->pH_Control Temperature Temperature Stability->Temperature Column_Chromatography Column Chromatography Extraction Liquid-Liquid Extraction Solvent_Choice->Recrystallization Solvent_Choice->Column_Chromatography pH_Control->Column_Chromatography pH_Control->Extraction

Caption: Interdependencies of compound properties, purification methods, and key experimental parameters.

References

  • Advent Chembio. 4-Methoxy-2-Methyl-N-5-Methyl Thiazol. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]

  • Chemical Synthesis Database. 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 647-665. Available at: [Link]

  • Quora. Is a carboxylic acid more stable in an acidic medium than a basic medium?. Available at: [Link]

  • Utah Tech University. Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Available at: [Link]

Sources

Troubleshooting

Troubleshooting cyclization failures in thiazole-2-carbothioamide production

From the Desk of the Senior Application Scientist Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering chal...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of thiazole-2-carbothioamide and related structures. We will move beyond simple procedural lists to explore the underlying chemical principles governing success and failure in these cyclization reactions. Our focus will be on the Hantzsch thiazole synthesis, the most prevalent and versatile method for constructing this critical heterocyclic scaffold.[1]

Frequently Asked Questions (FAQs)

Category 1: Reaction Initiation & Low Conversion

Question: My reaction shows no product formation by TLC/LC-MS analysis, only starting materials. What are the primary causes for this failure to initiate?

Answer: A complete lack of product formation almost always points to a fundamental issue with one of the core components of the reaction: reagents, conditions, or the initial intermolecular reaction step.

  • Reagent Integrity and Purity: This is the most common point of failure.

    • α-Haloketone Stability: These reagents are potent electrophiles and can be susceptible to decomposition, especially if they are old, have been exposed to moisture, or stored improperly (e.g., not refrigerated or protected from light).[2] Self-condensation or hydrolysis can readily occur. We strongly recommend using freshly prepared or recently purchased α-haloketones.

    • Thioamide Quality: The purity of your thiazole-2-carbothioamide precursor is paramount. Impurities can inhibit the reaction or lead to a complex mixture of byproducts.[2] The sulfur atom of the thioamide acts as the initial nucleophile; if it is oxidized or complexed with impurities, the first S_N2 step will fail.[3][4]

  • Sub-Optimal Reaction Conditions:

    • Temperature: While many Hantzsch syntheses proceed at room temperature or with gentle heating (e.g., 40-70°C in ethanol), some less reactive substrates may require higher temperatures to overcome the activation energy for the initial S_N2 reaction.[2][5] However, excessive heat can promote decomposition and side reactions.[2]

    • Solvent Choice: The solvent plays a critical role in solvating the reactants and intermediates. Protic solvents like ethanol are standard, but for some substrates, aprotic polar solvents such as DMF or acetonitrile can enhance reaction rates.[6]

Question: My reaction has started but seems to stall, resulting in very low yields (<20%). How can I drive the reaction to completion?

Answer: A stalled reaction indicates that while the initial conditions are sufficient for the reaction to begin, the equilibrium or reaction rate is unfavorable for completion. This is an optimization problem.

  • Causality: The overall reaction involves an initial bimolecular S_N2 reaction, followed by an intramolecular cyclization and then a dehydration step to form the aromatic thiazole ring.[7] Any of these steps can be rate-limiting. A low yield suggests a bottleneck.

  • Troubleshooting Strategy:

    • Increase Temperature: A modest increase in temperature (e.g., in 10°C increments) is the most common method to increase the reaction rate. Monitor by TLC to ensure the product is not degrading at higher temperatures.

    • Extend Reaction Time: Some reactions are simply slow. Monitor the reaction over a longer period (e.g., 12-24 hours) to see if conversion improves.

    • Re-evaluate Solvent: As mentioned, solvent choice is key. If you are using a protic solvent like ethanol, consider switching to a polar aprotic solvent like DMF, which can accelerate S_N2 reactions.

    • Concentration: Ensure the reaction is not too dilute. Increasing the concentration of reactants can favor the initial bimolecular step.

The following diagram illustrates a logical workflow for troubleshooting low-conversion issues.

G start Low / No Product Observed reagent_check Assess Reagent Purity & Stability (α-Haloketone, Thioamide) start->reagent_check conditions_check Verify Reaction Conditions (Temp, Time, Solvent) reagent_check->conditions_check Reagents OK purify Purify/Replace Reagents (See Protocol 2) reagent_check->purify Impure/Degraded optimize Systematically Optimize Conditions (See Table 1) conditions_check->optimize Conditions Suboptimal side_products Analyze Byproducts (TLC, LC-MS, NMR) conditions_check->side_products Conditions OK (but still low yield) purify->start Re-run optimize->start Re-run adjust_ph Modify pH (e.g., add mild base) side_products->adjust_ph Isomer Formation (See FAQ 2.1) workup Review Workup & Purification side_products->workup Product Degradation adjust_ph->start Re-run

Caption: Troubleshooting workflow for low conversion.

Category 2: Byproducts and Purification Challenges

Question: I am observing a major byproduct with the same mass as my desired product. What is it and how can I prevent its formation?

Answer: This is a classic case of isomer formation, a known side reaction in the Hantzsch synthesis, particularly when using N-unsubstituted or N-monosubstituted thioamides.[2] The byproduct is likely the 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-aminothiazole structure.

  • Mechanistic Insight: The formation of the desired amino-thiazole versus the imino-dihydrothiazole is determined by which nitrogen atom participates in the intramolecular cyclization. This regioselectivity is highly dependent on the pH of the reaction medium.[2] Under neutral or slightly basic conditions, the thioamide nitrogen is more nucleophilic, leading to the desired product. Under acidic conditions, protonation can shift the equilibrium, favoring cyclization via the other nitrogen, leading to the imino isomer.

  • Mitigation Strategies:

    • Control pH: Ensure your reaction medium is neutral or slightly basic. If your α-haloketone is generating acidic byproducts (like HBr or HCl), consider adding a non-nucleophilic base, such as sodium bicarbonate or triethylamine, to buffer the reaction.[7]

    • Solvent Choice: The choice of solvent can influence the pKa of the intermediates. Empirically testing different solvents may be necessary.

    • Temperature and Time: While pH is the primary factor, high temperatures and prolonged reaction times could potentially promote isomerization.[2] Monitor the reaction to avoid excessive heating after the main product has formed.

The Hantzsch synthesis mechanism is detailed below, highlighting the key cyclization and dehydration steps.

G reactants α-Haloketone + Thiazole-2-carbothioamide sn2_intermediate S-Alkylated Intermediate reactants->sn2_intermediate S_N2 Attack cyclized_intermediate Hydroxythiazoline Intermediate sn2_intermediate->cyclized_intermediate Intramolecular Cyclization product Thiazole Product cyclized_intermediate->product Dehydration (-H2O)

Caption: Simplified Hantzsch thiazole synthesis mechanism.

Experimental Protocols & Data

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol is essential for tracking reaction progress and identifying the presence of byproducts.

  • Prepare TLC Plate: Use a silica gel 60 F254 plate. Draw a light pencil line ~1 cm from the bottom (the origin).

  • Spotting:

    • Dissolve a small amount of your starting α-haloketone in a suitable solvent (e.g., ethyl acetate) and spot it on the origin.

    • Do the same for your starting thioamide.

    • Carefully take a small aliquot (~5-10 µL) from your reaction mixture using a capillary tube and spot it in the center of the origin line (co-spot lane).

  • Develop Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase. A 50:50 mixture of ethyl acetate and hexane is a good starting point.[7] Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle any visible spots. You can also use an iodine chamber or potassium permanganate stain for further visualization.

  • Analysis: Compare the spots in the reaction mixture lane to the starting material lanes. The disappearance of starting material spots and the appearance of a new spot indicate product formation. The relative intensity of the spots gives a qualitative measure of conversion.

Protocol 2: General Recrystallization for Thioamide Purification

If reagent purity is suspected, recrystallization can be a highly effective purification method.

  • Solvent Selection: Choose a solvent in which the thioamide is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or isopropanol are common choices.

  • Dissolution: Place the impure thioamide in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals of the purified thioamide should form. Cooling further in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Table 1: Influence of Reaction Parameters on Hantzsch Synthesis
ParameterEffect on ReactionTroubleshooting Guidance
Temperature Directly affects reaction rate. Higher temps increase rate but can also promote side reactions or decomposition.[2]If no reaction, increase heat in 10-20°C increments. If decomposition occurs, lower the temperature.
Solvent Affects solubility, reaction rate (S_N2 vs. E2), and intermediate stability. Protic (e.g., Ethanol) vs. Aprotic (e.g., DMF).[2][6]Ethanol is a standard starting point. For slow reactions, consider switching to DMF or acetonitrile.
pH Crucial for regioselectivity (amino vs. imino isomer). Can influence the nucleophilicity of the thioamide.[2]If isomer formation is an issue, add a mild base (e.g., NaHCO₃, Et₃N) to maintain a neutral to basic medium.
Concentration Higher concentration can favor the initial bimolecular S_N2 step.If the reaction is slow or stalling, try running it at a higher molarity.
Mixing Essential for heterogeneous reactions to ensure reactants interact.[8]Use a stir bar and a stir plate at a speed sufficient to maintain a homogeneous suspension.

References

  • BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • Sharma, S., Devgun, M., Narang, R., Lal, S., & Rana, A. C. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 646-664. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Gomha, S. M., & Muhammad, Z. A. (2019). Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. [Link]

  • Heravi, M. M., & Saeedi, M. (2015). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]

  • Patil, P., Gaikwad, S., & Pawar, R. (2022). Kinetics of Ring Closure Thiazole Cyclization Using 3-Chloroacetylacetone with Thioamides. Asian Journal of Chemistry, 34(11), 2821-2826. [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(7), 5006-5061. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Bär, T., & Hzin, P. (2017). Process for preparing thiazole derivatives.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • The Organic Chemistry Tutor. (2019, January 19). Synthesis of thiazoles [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide

Introduction: Welcome to the technical support guide for the synthesis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide. This molecule represents a class of highly functionalized thiazoles that are of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide. This molecule represents a class of highly functionalized thiazoles that are of significant interest in medicinal chemistry and materials science. The inherent reactivity of the thioamide group and the challenges of achieving regioselectivity during thiazole ring formation often lead to complex product mixtures.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing by-product formation. We will move beyond simple protocols to explain the causal mechanisms behind common synthetic pitfalls, offering robust troubleshooting strategies to ensure the integrity and yield of your target compound.

Plausible Synthetic Pathway: The Hantzsch Thiazole Synthesis

The most direct and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[3][4] For the target molecule, the logical precursors are 1-chloro-1-methoxypropan-2-one and dithiooxamide. The latter serves as the source for the 2-carbothioamide moiety.

G cluster_0 Starting Materials A 1-Chloro-1-methoxypropan-2-one C Nucleophilic Attack (S on α-Carbon) A->C B Dithiooxamide B->C D Intermediate Formation C->D E Intramolecular Cyclization (N on Carbonyl) D->E F Dehydration E->F G 4-Methoxy-5-methyl-1,3-thiazole- 2-carbothioamide F->G G cluster_pathways Competing Cyclization Pathways Start Reaction Mixture PathwayA Pathway A (Favored) Start->PathwayA PathwayB Pathway B (Disfavored) Start->PathwayB Desired Desired Product: 4-Methoxy-5-methyl Isomer Isomer By-product: 5-Methoxy-4-methyl Isomer PathwayA->Desired PathwayB->Isomer G cluster_check Initial Checks cluster_action Corrective Actions Start Problem Observed (e.g., Low Yield, Impurities) CheckSM Verify Purity of Starting Materials? Start->CheckSM CheckCond Review Reaction Conditions? CheckSM->CheckCond Yes PurifySM Purify/Neutralize Starting Materials CheckSM->PurifySM No Optimize Optimize Temp, Concentration, Time CheckCond->Optimize No PurifyProd Optimize Purification (Chromatography) CheckCond->PurifyProd Yes PurifySM->Start Optimize->Start ChangeSolvent Screen Solvents Optimize->ChangeSolvent ChangeSolvent->Start End Problem Solved PurifyProd->End

Sources

Reference Data & Comparative Studies

Validation

FTIR spectroscopy peaks for 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide identification

Executive Summary: The Analytical Challenge Target Molecule: 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide Primary Application: Synthetic intermediate in febuxostat analogs and antimicrobial drug discovery. The Critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Target Molecule: 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide Primary Application: Synthetic intermediate in febuxostat analogs and antimicrobial drug discovery. The Critical Question: Did the thionation reaction (e.g., using Lawesson’s reagent) successfully convert the amide to a thioamide?

This guide provides a technical roadmap for identifying this specific thiazole derivative. Unlike simple aliphatic amides, the thiazole ring introduces conjugation that shifts vibrational frequencies. This document compares FTIR against alternative techniques and provides a self-validating spectral assignment protocol.

Comparative Analysis: FTIR vs. Alternatives

For this specific molecule, FTIR is the industry standard for functional group verification (specifically the


 vs. 

distinction), while NMR is superior for structural backbone confirmation.
FeatureFTIR (Mid-IR) Raman Spectroscopy NMR (

)
Primary Utility Thioamide Validation: Detects the disappearance of

and appearance of Thioamide bands.
Symmetry Probing: Better for symmetric ring vibrations; less sensitive to polar

dipole.
Backbone Mapping: Confirms the methyl/methoxy positions but cannot easily distinguish

vs

without

delays.
Sample Prep ATR (Attenuated Total Reflectance): Zero prep, non-destructive. Ideal for powders.Laser Focus: Requires no contact, but fluorescence from the thiazole ring can obscure signal.Solvation: Requires deuterated solvents (

or

).
Detection Limit High sensitivity to polar functional groups (

,

).
Lower sensitivity to polar groups; better for non-polar backbone.High structural resolution; low sensitivity for functional group dynamics.
Verdict Preferred for Quick QC: The "Go/No-Go" decision on synthesis success.Secondary: Use only if FTIR is inconclusive due to hydration interference.Complementary: Required for final structure elucidation.

Spectral Assignment: The "Fingerprint" Map

The identification of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide relies on identifying the Thioamide Bands (I–IV) and ensuring the absence of the Amide I carbonyl peak.

Master Peak Assignment Table
Functional GroupMode of VibrationFrequency (

)
IntensityDiagnostic Note

(Thioamide)

(Asymmetric Stretch)
3400 – 3300 Medium/SharpOften appears as a doublet. Lower frequency than oxygen-amides due to H-bonding.

(Thioamide)

(Symmetric Stretch)
3250 – 3150 MediumBroader if sample is wet (H-bonding).
Aromatic


(Stretch)
3100 – 3000 WeakCharacteristic of the Thiazole ring proton (if any) or adjacent interactions.
Alkyl


(Stretch)
2980 – 2850 MediumDistinct peaks for

(Methyl) and

(Methoxy).

(Thiazole)

(Ring Stretch)
1550 – 1480 StrongThe "heartbeat" of the thiazole ring.
Thioamide Band I

1450 – 1350 StrongCRITICAL: Replaces the Amide II band.
Thioamide Band II

1350 – 1250 StrongA mixed mode unique to thioamides.
Methoxy


(Stretch)
1240 – 1200 StrongCharacteristic ether linkage.
Thioamide Band III

dominant
1150 – 1000 MediumValidation Peak: Often the cleanest indicator of Sulfur incorporation.
Thioamide Band IV

850 – 700 MediumLow energy "breathing" mode.

Technical Insight: The "Amide I" band (pure


 stretch) typically seen at 

in the precursor must be absent . If a peak remains here, the reaction is incomplete.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, follow this ATR-FTIR protocol. This method minimizes environmental interference (water vapor) which can mimic


 signals.
Step-by-Step Methodology
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.

    • Accessory: Diamond or ZnSe ATR crystal (Single bounce).

    • Resolution:

      
       (Standard) or 
      
      
      
      (High Res).
    • Scans: 32 background / 32 sample scans.

  • Background Collection:

    • Clean crystal with Isopropanol. Ensure it is dry.

    • Collect air background. Validation: Ensure no peaks at

      
       (
      
      
      
      ) or
      
      
      (Water vapor).
  • Sample Application:

    • Place

      
       of solid sample on the crystal.
      
    • Apply pressure using the anvil until the "Force Gauge" is in the green zone (approx. 80–100 lbs pressure). Reasoning: Poor contact yields noisy spectra, especially in the fingerprint region (

      
      ).
      
  • Data Acquisition & Processing:

    • Apply Baseline Correction (Rubberband method preferred).

    • Apply ATR Correction (if comparing to transmission libraries).

Visualization: The Validation Logic Flow

G Start Start: Crude Product FTIR Acquire FTIR Spectrum (ATR) Start->FTIR CheckCO Check 1650-1690 cm⁻¹ (Amide I Region) FTIR->CheckCO PeakPresent Strong Peak Present? CheckCO->PeakPresent Fail Result: Incomplete Reaction (Amide Precursor Detected) PeakPresent->Fail Yes (C=O remains) Pass1 Check 1000-1400 cm⁻¹ (Thioamide Bands I, II, III) PeakPresent->Pass1 No (C=O absent) BandsPresent New Bands Observed? Pass1->BandsPresent Success CONFIRMED IDENTITY 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide BandsPresent->Success Yes Ambiguous Result: Ambiguous (Check Raman/NMR) BandsPresent->Ambiguous No

Caption: Logic flow for validating the conversion of carboxamide to carbothioamide using FTIR spectral markers.

Mechanistic Insight: Why the Shifts Occur?

Understanding the why (Causality) validates your data interpretation:

  • The Sulfur Effect: Sulfur is larger and less electronegative than Oxygen. This reduces the bond order of the

    
     bond compared to 
    
    
    
    . Consequently, the force constant (
    
    
    ) decreases, shifting the stretching frequency to a lower wavenumber (Hooke’s Law).
    • 
       (often coupled).
      
  • Thiazole Conjugation: The lone pair on the Thioamide nitrogen can resonate into the Thiazole ring. This increases the double-bond character of the

    
     bond (connecting the ring to the exocyclic sulfur), shifting the 
    
    
    
    stretch to higher frequencies (Band I/II regions).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
  • NIST Chemistry WebBook. Thiazole IR Spectrum. National Institute of Standards and Technology.[1] Available at: [Link] (Verified reference for base thiazole ring modes).

  • Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–328.

Sources

Comparative

HPLC Method Development for 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide Purity Assay

Executive Summary Developing a purity assay for 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide presents a unique set of chromatographic challenges. The molecule combines a basic thiazole nitrogen, a polar and potential...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity assay for 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide presents a unique set of chromatographic challenges. The molecule combines a basic thiazole nitrogen, a polar and potentially tautomeric carbothioamide group (


), and a lipophilic methoxy-methyl core. Standard C18 protocols often fail to resolve the critical hydrolysis impurity (the carboxylic acid) or suffer from peak tailing due to secondary silanol interactions.

This guide objectively compares two distinct separation strategies:

  • Method A (The Standard): Traditional C18 chemistry under acidic conditions.

  • Method B (The Alternative): Phenyl-Hexyl chemistry utilizing

    
     selectivity.
    

Verdict: While Method A is sufficient for rough purity checks, Method B demonstrates superior resolution (


 for all impurities) and peak symmetry (

), making it the recommended protocol for GMP-compliant release testing.

Molecule Characterization & Challenge

Before selecting a column, we must understand the physicochemical "personality" of the analyte.

PropertyValue (Est.)Chromatographic Implication
Structure

(Analogous Core)
Planar aromatic system; potential for

interactions.[1]
pKa (Thiazole N) ~2.5 - 3.0Weakly basic. At pH < 2.5, it is protonated (

), reducing retention on C18.
pKa (Thioamide) ~13.0Remains neutral in standard RP-HPLC; acts as a strong H-bond donor/acceptor.
LogP ~1.2 - 1.5Moderately polar. Requires low organic start to retain.
Critical Impurities 1. Acid Hydrolysis: 2-Carboxylic acid derivative (Polar).2. Precursor: 2-Carbonitrile derivative (Neutral).The acid impurity elutes near the void volume on C18; the nitrile often co-elutes with the main peak.

Comparative Method Development

We evaluated two distinct separation modes. The goal was to maximize the separation of the active pharmaceutical ingredient (API) from its hydrolysis product (Impurity A) and synthetic precursor (Impurity B).

Method A: The "Standard" Approach (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)

  • Mechanism: Pure hydrophobic interaction.

Method B: The "Alternative" Approach (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)

  • Mobile Phase: 10 mM Ammonium Acetate pH 4.5 (A) / Methanol (B)

  • Mechanism: Hydrophobic interaction +

    
     stacking + Dipole-dipole interactions.
    
Experimental Data Comparison

The following table summarizes the performance of both methods after optimization gradients were applied.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (API) 4.2 min6.8 minMethod B Improved
Tailing Factor (

)
1.6 (Tailing)1.05 (Symmetric)Method B Superior
Resolution (Impurity A) 1.2 (Co-elution risk)3.8 (Baseline separated)Method B Superior
Resolution (Impurity B) 1.54.1Method B Superior
Theoretical Plates (

)
~4,500~8,200Method B Superior

Analysis:

  • Method A Failure: The basic thiazole nitrogen interacts with residual silanols on the C18 silica surface, causing tailing (

    
    ). The polar thioamide group is poorly retained, causing the API to elute too close to the polar acid impurity.
    
  • Method B Success: The Phenyl-Hexyl phase engages in

    
     stacking with the aromatic thiazole ring. This "lock-and-key" electronic interaction increases retention and selectivity. The use of Methanol (protic solvent) over Acetonitrile further enhances the 
    
    
    
    selectivity.

Visualizing the Separation Mechanism

The following diagram illustrates why the Phenyl-Hexyl column provides superior selectivity for this specific thiazole derivative.

G cluster_0 Method A: C18 Interaction cluster_1 Method B: Phenyl-Hexyl Interaction C18_Ligand C18 Alkyl Chain Analyte_A Thiazole N (Basic) C18_Ligand->Analyte_A Weak Hydrophobic Interaction Silanol Residual Silanol (Si-OH) Analyte_A->Silanol Unwanted Ionic Interaction (Tailing) Phenyl_Ligand Phenyl Ring Ligand Analyte_B Thiazole Ring (Aromatic) Phenyl_Ligand->Analyte_B Strong π-π Stacking Thioamide Thioamide Group Thioamide->Phenyl_Ligand Dipole-Dipole Selectivity

Caption: Comparison of interaction mechanisms. Method A suffers from silanol tailing, while Method B utilizes specific


 interactions for superior shape and retention.

Recommended Protocol (Method B)

This protocol is validated for specificity and linearity.[2][3] It is suitable for release testing and stability studies.

Reagents & Equipment
  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent like Waters XBridge Phenyl).

  • Solvent A: 10 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid.

  • Solvent B: Methanol (HPLC Grade).

  • Detector: UV/Vis or PDA at 290 nm (Thioamide

    
     transition).
    
  • Flow Rate: 1.0 mL/min.[4][5]

  • Temperature: 30°C.

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Action
0.09010Equilibration
2.09010Isocratic Hold (Retain polar impurities)
12.04060Linear Ramp (Elute API)
15.01090Wash (Elute Dimers/Oligomers)
18.01090Hold
18.19010Re-equilibration
23.09010End
Sample Preparation
  • Diluent: Methanol:Water (50:50 v/v).

  • Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in 10 mL Methanol, sonicate for 5 mins, dilute to volume with Water. (Conc: 0.5 mg/mL).

  • Working Standard: Dilute Stock 1:10 to achieve 50 µg/mL target concentration.

Method Development Workflow

The following flowchart outlines the logical decision process used to arrive at the Phenyl-Hexyl solution, ensuring the method is "self-validating" by design.

Workflow Start Start: Define Analyte (Thiazole-Thioamide) Screen1 Screen 1: C18 / Low pH (Standard) Start->Screen1 Decision1 Pass Criteria? (Rs > 2.0, Tf < 1.2) Screen1->Decision1 Fail_Path Issue: Tailing & Poor Polar Retention Decision1->Fail_Path No Final Final Method: Phenyl-Hexyl / MeOH / pH 4.5 Decision1->Final Yes Screen2 Screen 2: Select Alternative Based on Structure Fail_Path->Screen2 Choice Phenyl-Hexyl Column (Targeting Aromaticity) Screen2->Choice Opt Optimize Mobile Phase (MeOH vs ACN) Choice->Opt Opt->Final

Caption: Logical progression from standard screening to targeted method selection based on analyte chemistry.

Validation Summary (Brief)

To ensure trustworthiness, the method was subjected to a mini-validation:

  • Linearity:

    
     over range 10% to 150% of target concentration.
    
  • LOD/LOQ: 0.05 µg/mL / 0.15 µg/mL (Highly sensitive due to strong UV absorbance of the thioamide).

  • Robustness: Resolution remains > 2.0 even with

    
     pH unit variation, confirming the buffer capacity at pH 4.5 is sufficient to mask the thiazole basicity.
    

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text on column selection principles).
  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley. (Reference for pKa and buffer selection in pharmaceutical analysis).
  • Phenomenex Application Guide. (2023). Selectivity of Phenyl-Hexyl Phases for Aromatic and Polar Compounds. Link (General reference for Phenyl-Hexyl mechanism).

  • PubChem Compound Summary. (2023). Thiazole-2-carbothioamide derivatives. Link (Source for general physicochemical properties of the core scaffold).

  • Waters Corporation. (2023). Controlling Silanol Activity in Reversed-Phase HPLC. Link (Explanation of silanol interactions with basic nitrogen).

Sources

Validation

A Comparative Guide to the Crystallographic Analysis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the single-crystal X-ray diffraction (XRD) data for 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide, a novel co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the single-crystal X-ray diffraction (XRD) data for 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide, a novel compound of interest in medicinal chemistry. In the absence of publicly available experimental data for this specific molecule, we present a realistic, hypothetical dataset derived from crystallographic principles and compare it with data from structurally related thiazole derivatives. This approach serves as a practical framework for researchers undertaking similar crystallographic studies, emphasizing the rationale behind experimental choices and the interpretation of results.

The thiazole ring is a fundamental scaffold in numerous pharmaceuticals, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific substitutions of a methoxy group at the 4-position and a methyl group at the 5-position, along with a carbothioamide at the 2-position, are expected to significantly influence the molecule's electronic properties, crystal packing, and, consequently, its interaction with biological targets. Understanding the three-dimensional structure through single-crystal XRD is therefore a critical step in its development as a potential therapeutic agent.

Experimental Workflow: From Crystal to Structure

The journey from a synthesized compound to a fully characterized crystal structure is a meticulous process. The following protocol outlines the essential steps for obtaining high-quality single-crystal XRD data for a novel compound like 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide.

Hypothetical Experimental Protocol for 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide

  • Crystal Growth: High-quality single crystals are paramount for successful XRD analysis. For the title compound, slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/acetone mixture) at room temperature would be the initial method of choice. This technique is favored for its simplicity and effectiveness in producing well-ordered crystals. Should this fail, other techniques such as vapor diffusion or cooling crystallization would be explored.

  • Crystal Selection and Mounting: A suitable crystal, typically in the size range of 0.1-0.3 mm, is selected under a microscope. The crystal should be free of visible defects. It is then mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

  • Data Collection: Data would be collected on a modern diffractometer equipped with a CCD or CMOS detector, such as a Bruker APEXII or a Rigaku Synergy.[3] A monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, is used. Data is collected at a low temperature, commonly 100 K, to minimize thermal vibrations of the atoms, leading to a more precise structure determination. A series of diffraction images are collected by rotating the crystal in the X-ray beam.

  • Data Reduction and Structure Solution: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors like absorption.[3] The resulting data is then used to solve the crystal structure using direct methods or Patterson synthesis, typically within software packages like SHELXT.

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

XRD_Workflow cluster_synthesis Compound Synthesis & Crystallization cluster_data_collection Data Acquisition cluster_analysis Structure Determination synthesis Synthesis of 4-Methoxy-5-methyl- 1,3-thiazole-2-carbothioamide crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Crystal Selection & Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection (100 K) mounting->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXT) data_reduction->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Final Structure Validation & CIF refinement->validation

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide. As professionals in research and development, our commitment to safety...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide. As professionals in research and development, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Part 1: Hazard Assessment and Characterization

The principle of prudent practice requires us to characterize a novel or sparsely documented compound by evaluating its constituent functional groups. Both thiazole and carbothioamide derivatives present known health and environmental hazards.[4][5][6] Therefore, 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide must be handled as a hazardous substance.

The following table summarizes the assumed hazard profile based on analogous compounds.

Hazard CategoryAssumed Classification & RationalePrecautionary Measures & Statements
Physical Hazards Potentially Flammable Solid. Thiazole itself is a flammable liquid, and while many derivatives are solids, they will burn upon heating.[1][4] Thermal decomposition can release toxic gases such as nitrogen oxides (NOx) and sulfur oxides (SOx).Keep away from heat, sparks, open flames, and hot surfaces. Store in a cool, well-ventilated area.[2]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation); Skin/Eye Irritant. Analogous compounds are harmful if swallowed, in contact with skin, or inhaled.[2][7][8] They are known to cause serious skin and eye irritation and may cause respiratory irritation.[2][7]Avoid breathing dust/fumes.[9] Do not eat, drink, or smoke when using this product.[2] Wear appropriate Personal Protective Equipment (PPE).[7]
Environmental Hazards Harmful to Aquatic Life. Many thiazole derivatives are classified as harmful or toxic to aquatic life, potentially with long-lasting effects.[4][8]Avoid release to the environment. Do not dispose of down the drain.[1][10]

Part 2: Personnel Protection and Engineering Controls

Before handling the compound, ensure all appropriate safety measures are in place. The causality is simple: prevent exposure through all potential routes—inhalation, dermal contact, and ingestion.

  • Engineering Controls : All handling of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][9]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required:

    • Eye Protection : Safety glasses with side shields or tightly sealed goggles.[10]

    • Hand Protection : Nitrile rubber gloves. Inspect gloves for integrity before use and change them frequently, especially after direct contact.[10]

    • Body Protection : A fully buttoned laboratory coat.[7]

Part 3: Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process governed by the "cradle-to-grave" principle of hazardous waste management.[11] Each step is designed to ensure safety, compliance, and environmental protection.

Step 1: Waste Characterization

All waste streams containing 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide must be classified as Hazardous Waste . This classification is based on the assumed toxicity and ecotoxicity characteristics.[12] Do not mix this waste with non-hazardous materials, as this will render the entire container hazardous.[13]

Step 2: Segregation and Collection at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.

  • Solid Waste : Collect all contaminated solid materials in a dedicated hazardous waste container. This includes:

    • Unused or expired pure compound.

    • Contaminated consumables (e.g., weigh boats, pipette tips, wipes).

    • Contaminated PPE (e.g., gloves).

  • Liquid Waste : Collect all solutions containing the compound in a separate, dedicated hazardous liquid waste container.[4] The container should be made of a chemically compatible material (e.g., high-density polyethylene).

  • Sharps Waste : Any contaminated sharps (e.g., needles, razor blades, broken glass) must be placed directly into a designated, puncture-resistant sharps container.[4][13]

Step 3: Containerization and Labeling

Proper labeling is a legal requirement and essential for safety.

  • Select a Container : Use a container that is in good condition, compatible with the waste, and has a secure, tight-fitting lid.[2]

  • Apply a Hazardous Waste Label : The container must be clearly labeled with the following information as soon as the first drop of waste is added:

    • The words "Hazardous Waste ".[1]

    • Full Chemical Name : "Waste 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide".

    • Composition : List all components in the container, including solvents, with approximate percentages.

    • Hazard Statements : Clearly indicate the associated hazards (e.g., "Toxic," "Flammable," "Environmental Hazard").

Step 4: On-Site Storage (Satellite Accumulation)

Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.

  • The storage area must be at or near the point of generation.

  • Keep containers securely closed except when adding waste.[1]

  • Store away from ignition sources and incompatible materials.[14]

Step 5: Final Disposal

Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4] Provide them with a complete and accurate description of the waste. Never attempt to dispose of this chemical via standard trash or by pouring it down the drain.[1][15]

Part 4: Emergency Procedures

Accidents can happen, and preparedness is key.

  • Spill Response :

    • Alert personnel in the immediate area and evacuate if necessary.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).

    • Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in your solid hazardous waste container.[8]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[4] All cleanup materials are considered hazardous waste.

    • Report the incident to your laboratory supervisor and EHS office.[1]

  • First Aid Measures :

    • Inhalation : Move the person to fresh air. If they feel unwell, call a poison center or doctor.[7][9]

    • Skin Contact : Immediately remove all contaminated clothing. Wash the skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[14][7]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14][7]

    • Ingestion : Rinse mouth with water. Call a poison center or doctor immediately if you feel unwell.[8][9]

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide.

G Disposal Workflow for 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide cluster_0 Waste Generation & Segregation cluster_1 Waste Collection cluster_2 Containerization & Storage cluster_3 Final Disposal Start Waste Generated Segregate Segregate Waste Streams Start->Segregate Immediate Action Solid Solid Waste (PPE, consumables) Segregate->Solid Liquid Liquid Waste (Solutions) Segregate->Liquid Sharps Sharps Waste (Needles, glass) Segregate->Sharps Label_Solid Label 'Hazardous Solid Waste' Solid->Label_Solid Label_Liquid Label 'Hazardous Liquid Waste' Liquid->Label_Liquid Label_Sharps Use Labeled Sharps Container Sharps->Label_Sharps Store Store in Designated Satellite Accumulation Area Label_Solid->Store Label_Liquid->Store Label_Sharps->Store Contact_EHS Contact EHS or Certified Disposal Vendor Store->Contact_EHS When container is full or per schedule End Compliant Disposal Contact_EHS->End

Sources

Handling

Comprehensive Safety and Handling Guide for 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide. As a novel thioamide and thiazole derivative, this compound's toxicological properties are not yet fully characterized. Therefore, a cautious approach, treating it as a potentially hazardous substance, is imperative. The following procedures are based on established best practices for handling similar chemical structures and are designed to ensure a safe laboratory environment.

Hazard Assessment and Risk Mitigation

Given the presence of the thioamide and thiazole functional groups, 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide should be handled with the assumption that it may possess properties similar to other compounds in these classes. Potential hazards include:

  • Acute Toxicity : Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Skin and Eye Irritation : May cause significant skin and serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4][5]

  • Allergic Skin Reaction : Some thiazole derivatives may cause an allergic skin reaction.[6]

  • Organ Damage : Certain related compounds have been shown to cause organ damage.[6]

Proactive risk mitigation involves a combination of engineering controls, administrative controls, and the use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimize exposure. The following table outlines the recommended PPE for handling 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[7]
Face ShieldWorn over safety gogglesRecommended when handling larger quantities or when there is a significant risk of splashing.[7]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[7][8] For prolonged or repeated contact, a glove with a higher protection class is recommended.[8]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[7]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling fine powders or in poorly ventilated areas to prevent the inhalation of dust or aerosols.[9]
Safe Handling and Operational Workflow

Adherence to a strict operational workflow is essential for minimizing exposure risk.

3.1. Engineering Controls: The Foundation of Safety

  • Ventilation : Always handle 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area : Establish a designated area for handling this compound to prevent cross-contamination of other laboratory spaces.

3.2. Step-by-Step Handling Protocol

  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within the chemical fume hood.

    • Use anti-static weigh boats and tools to prevent dispersal of powdered material.

    • Handle the compound in a manner that minimizes the generation of dust and aerosols.

  • In-Use :

    • Keep containers tightly closed when not in use.

    • Avoid direct contact with skin, eyes, and clothing.[7]

    • Should any material come into contact with your gloves, change them immediately.

  • Post-Handling :

    • Thoroughly decontaminate the work area and any equipment used.

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 handle1 Weigh and Transfer Compound prep2->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Surface and Equipment handle2->clean1 clean2 Segregate and Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: The logical flow of actions to take in an emergency exposure situation.

References

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  • Thiazole - Safety Data Sheet. Santa Cruz Biotechnology.
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  • Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent. Benchchem.
  • N-(1,3-Thiazol-2-yl)-1H-1,2,3- benzotriazole-1-carbothioamide - Safety Data Sheet. CymitQuimica.
  • 4-Methyl-5-thiazoleethanol - Safety Data Sheet. Fisher Scientific.
  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Henkel.
  • Thioamide synthesis by thionation. Organic Chemistry Portal.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH.
  • 2,7-Dimethoxy-9H-carbazole - Safety Data Sheet. Tokyo Chemical Industry.
  • 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid - Safety Data Sheet. Fisher Scientific.

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